Punicafolin
Description
Properties
IUPAC Name |
[(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)65-34(33)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBVYZVSXAZMAY-UUUCSUBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H30O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030158 | |
| Record name | Punicafolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88847-11-4 | |
| Record name | 1,2,4-Tri-O-galloyl-3,6-hexahydroxydiphenoylglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Punicafolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Punicafolin: A Technical Guide to its Chemical Structure, Biological Activity, and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Punicafolin, an ellagitannin found in pomegranate (Punica granatum) and other plants, has garnered significant interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its multifaceted biological activities, and the underlying molecular mechanisms of action. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure of this compound
This compound is a complex hydrolyzable tannin. Its structure is characterized by a central glucose core to which multiple phenolic groups are attached.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.0⁴,⁹.0¹⁰,¹⁵]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate | PubChem |
| Molecular Formula | C₄₁H₃₀O₂₆ | PubChem |
| Molecular Weight | 938.67 g/mol | PubChem |
| SMILES | C1[C@@H]2--INVALID-LINK--OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O">C@HOC(=O)C7=CC(=C(C(=C7)O)O)O | PubChem |
| InChI Key | DPBVYZVSXAZMAY-UUUCSUBKSA-N | PubChem |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. While specific quantitative data for this compound is limited in the available literature, data for the closely related and more extensively studied compound, Punicalagin, provides valuable insights into the potential potency of this compound.
Anti-Cancer Activity
This compound has been shown to possess tumor-suppressive effects, primarily through the inhibition of matrix metalloproteinases (MMPs), enzymes crucial for cancer cell invasion and metastasis.[1]
Table 2: Anti-proliferative and Cytotoxic IC₅₀ Values of Related Compounds
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Source |
| Punicalagin | Human PBMCs | Proliferation | 38.52 | [2][3] |
| Ellagic Acid | Human PBMCs | Proliferation | 7.56 | [2][3] |
| Punicalin | Human PBMCs | Proliferation | 69.95 | [2][3] |
| Pomegranate Peel Extract | Human PBMCs | Proliferation | 49.05 | [2][3] |
| Punicalagin | Human PBMCs | Cytotoxicity | 91.07 | [4] |
| Ellagic Acid | Human PBMCs | Cytotoxicity | 43.43 | [4] |
| Punicalin | Human PBMCs | Cytotoxicity | 113.4 | [4] |
| Pomegranate Peel Extract | Human PBMCs | Cytotoxicity | 109.5 | [4] |
Note: Lower IC₅₀ values indicate greater potency.
Anti-Inflammatory Activity
This compound and related compounds modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[5] This modulation leads to a reduction in the production of pro-inflammatory cytokines.
Table 3: Anti-inflammatory Activity of Related Pomegranate Constituents
| Compound/Extract | Cell Line | Target | Effect | Source |
| Pomegranate Peel Polyphenols | RAW 264.7 | IL-6, TNF-α, iNOS, COX-2 | Downregulation of expression | [5] |
| Punicalagin | THP-1 | MMP-9 | Inhibition of secretion and expression | [6] |
| Ellagic Acid | THP-1 | MMP-9 | Inhibition of secretion and expression | [6] |
Antioxidant Activity
The antioxidant properties of this compound are attributed to its polyphenolic structure, which enables it to scavenge free radicals.
Table 4: Antioxidant Activity of Punicalagin
| Assay | IC₅₀ (µg/mL) | Source |
| ABTS | 1.1 | [7] |
| DPPH | 17.1 | [7] |
| H₂O₂ scavenging | 24 | [7] |
| Ferrous ion-chelating | 45.4 | [7] |
Signaling Pathways Modulated by this compound and Related Compounds
This compound exerts its biological effects by modulating critical intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer progression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound and related ellagitannins have been shown to inhibit NF-κB activation.[6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that are sequentially activated. Dysregulation of the MAPK pathway is a hallmark of many cancers. Polyphenols from pomegranate have been shown to inhibit the phosphorylation of key kinases in the MAPK pathway, such as p38, ERK, and JNK.[5]
References
- 1. This compound|C41H30O26|CAS 88847-11-4 [benchchem.com]
- 2. Immunomodulatory Activity of Punicalagin, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Activity of Punicalagin, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ellagitannins of the fruit rind of pomegranate (Punica granatum) antagonize in vitro the host inflammatory response mechanisms involved in the onset of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-proliferative activity and protection against oxidative DNA damage by punicalagin isolated from pomegranate husk - PubMed [pubmed.ncbi.nlm.nih.gov]
Punicafolin: A Technical Guide on its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Punicafolin, an ellagitannin first discovered in 1985, has garnered scientific interest for its potential therapeutic properties, particularly its anti-tumor activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the molecular mechanisms underlying its biological effects, with a focus on its role in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound was first isolated from the leaves of Punica granatum (pomegranate) by Tanaka, Nonaka, and Nishioka in 1985.[1] It is also found in Phyllanthus emblica (Indian gooseberry).[1] While this compound is a known constituent of these plants, quantitative data on its specific concentration in various plant parts remains limited in publicly available literature. However, studies on the total phenolic and tannin content of Punica granatum leaves provide an indication of the potential yield of this class of compounds.
Table 1: Total Phenolic and Tannin Content in Punica granatum Leaf Extracts
| Extraction Solvent | Total Phenols (mg/g DW of extract) | Total Tannins (mg/g DW of extract) |
| Ethanolic | 394.16 | 210.5 |
Source: Sreedevei et al., 2017[2] Note: This table represents the total phenolic and tannin content and not the specific concentration of this compound.
Physicochemical Properties
This compound is a hydrolyzable tannin with the chemical formula C41H30O26 and a molecular weight of 938.63 g/mol .[1] Its structure consists of a glucose core esterified with galloyl and hexahydroxydiphenoyl (HHDP) groups.
Experimental Protocols
Extraction and Isolation
A definitive, standardized protocol for the exclusive isolation of this compound is not extensively detailed in the available literature. However, based on the successful isolation of related ellagitannins, such as punicalagin, from pomegranate, a general workflow can be proposed. This typically involves a multi-step process of solvent extraction followed by chromatographic purification.
3.1.1. General Extraction Workflow
3.1.2. Detailed Methodologies
-
Solvent Extraction: Maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) are common techniques. A hydroethanolic solvent (e.g., 60:40 ethanol:water, v/v) is often employed.[3]
-
Column Chromatography:
-
Amberlite XAD-16: This non-ionic, hydrophobic resin is effective for capturing tannins from aqueous extracts. After loading the crude extract, the column is washed with water to remove sugars and other polar compounds, followed by elution of the tannins with methanol or ethanol.
-
Sephadex LH-20: This lipophilic dextran gel is widely used for the separation of polyphenols. Elution is typically performed with ethanol or methanol.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique for the final purification of this compound. A reversed-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of an acidified water (e.g., with 0.1% formic or trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. For the related compound punicalagin, a mobile phase of 14% methanol in 0.1% trifluoroacetic acid solution has been used.[4] The fractions containing this compound are collected and the solvent is removed to yield the pure compound.
Characterization
The structure and purity of isolated this compound are confirmed using a combination of spectroscopic techniques.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound exhibits characteristic absorption maxima in the UV region due to its phenolic nature.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ester groups, and aromatic (C=C) functionalities present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (such as HSQC and HMBC) experiments are crucial for the complete structural elucidation of this compound, allowing for the assignment of all proton and carbon signals and the determination of the connectivity of the different structural units.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which aids in structural confirmation.[6][7]
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activities, most notably its ability to suppress tumor cell invasiveness.[8] This effect is primarily attributed to its inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8]
Inhibition of MMP-2 and MMP-9
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). The overexpression and activation of MMP-2 and MMP-9 are strongly associated with tumor invasion and metastasis. This compound has been shown to directly inhibit the enzymatic activity of MMP-2 and MMP-9. While the precise molecular interactions are still under investigation, it is hypothesized that the polyphenolic structure of this compound allows it to chelate the zinc ion in the active site of the MMPs, thereby inhibiting their function.[9]
Modulation of Signaling Pathways
While direct enzymatic inhibition is a key mechanism, the broader effects of this compound and related ellagitannins are also linked to the modulation of intracellular signaling pathways that regulate MMP expression and activity. Although much of the detailed research has been conducted on the related compound punicalagin and general pomegranate extracts, the findings provide a likely framework for the action of this compound.
Key signaling pathways implicated include:
-
Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a critical regulator of inflammation and cancer progression. Its activation leads to the transcription of numerous genes, including those encoding MMPs. Punicalagin has been shown to inhibit the activation of NF-κB.[10][11] This is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB, thus preventing the translocation of the active p65 subunit to the nucleus.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Punicalagin has been shown to modulate MAPK signaling, although the specific effects can be cell-type dependent.[12][13]
4.2.1. Proposed Signaling Pathway for this compound-Mediated Inhibition of MMP-2/9
Future Directions
While this compound shows promise as a therapeutic agent, further research is needed to fully elucidate its potential. Key areas for future investigation include:
-
Quantitative analysis of this compound in its natural sources to optimize extraction yields.
-
Development of a standardized and scalable protocol for the isolation and purification of this compound.
-
In-depth studies to fully characterize the molecular interactions between this compound and its targets, including MMPs and components of key signaling pathways.
-
Preclinical and clinical studies to evaluate the safety and efficacy of this compound in various disease models.
Conclusion
This compound is a promising natural compound with demonstrated anti-tumor activity, primarily through the inhibition of MMP-2 and MMP-9. This technical guide has provided an overview of its discovery, natural sources, and the current understanding of its mechanism of action. The detailed experimental approaches outlined here can serve as a foundation for further research and development of this compound as a potential therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Valorization of Punica granatum L. Leaves Extracts as a Source of Bioactive Molecules [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound|C41H30O26|CAS 88847-11-4 [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
Punicafolin: A Comprehensive Technical Guide on its Role in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Punicafolin, an ellagitannin found predominantly in the leaves of Punica granatum (pomegranate) and in Phyllanthus emblica, is a key player in plant secondary metabolism.[1][2] This technical guide provides an in-depth exploration of this compound, covering its biosynthesis, role in plant defense and stress response, and its significant biological activities. This document details experimental protocols for its study and presents quantitative data in a structured format. Furthermore, it visualizes the complex biochemical pathways and experimental workflows associated with this compound using Graphviz diagrams, offering a comprehensive resource for researchers in phytochemistry, plant biology, and drug discovery.
Introduction to this compound
This compound is a hydrolyzable tannin, specifically an ellagitannin, with the chemical name 1,2,4-tri-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-β-D-glucose.[2] It is an isomer of tellimagrandin II.[2] Found in the leaves of pomegranate (Punica granatum) and Indian gooseberry (Phyllanthus emblica), this compound contributes to the rich phytochemical profile of these plants.[1][2] Ellagitannins are known for their significant biological activities, and this compound is no exception, demonstrating potent antioxidant, anti-inflammatory, and anti-cancer properties. Its role extends beyond its medicinal potential, as it is integral to the plant's defense mechanisms and response to environmental stressors.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway of ellagitannin production, which originates from the shikimate pathway and the pentose phosphate pathway. The process begins with the synthesis of gallic acid, a key phenolic precursor.
Key Precursors:
-
Gallic Acid: Derived from the shikimate pathway.
-
Glucose: From the pentose phosphate pathway.
Proposed Biosynthetic Pathway:
The precise enzymatic steps leading to this compound are not yet fully elucidated. However, based on the known biosynthesis of related ellagitannins, a putative pathway can be proposed. The initial steps involve the esterification of a glucose molecule with gallic acid to form gallotannins, with pentagalloylglucose being a key intermediate. Oxidative coupling of galloyl groups on the glucose core then leads to the formation of the characteristic hexahydroxydiphenoyl (HHDP) group of ellagitannins. In the case of this compound, specific galloyl and HHDP moieties are attached at the 1, 2, 3, 4, and 6 positions of the glucose molecule.
Role in Plant Secondary Metabolism and Stress Response
Secondary metabolites, including tannins like this compound, are crucial for a plant's interaction with its environment. They are not essential for primary growth and development but play a vital role in defense against herbivores, pathogens, and in mitigating abiotic stresses.
-
Defense against Herbivores: The astringent taste of tannins deters feeding by herbivores.
-
Antimicrobial Activity: this compound and other tannins can inhibit the growth of pathogenic fungi and bacteria.
-
Abiotic Stress Response: Plants accumulate phenolic compounds, including ellagitannins, in response to various abiotic stresses such as drought, high salinity, and UV radiation. The antioxidant properties of this compound help to neutralize reactive oxygen species (ROS) generated during stress, thereby protecting cellular components from oxidative damage. Studies on pomegranate have shown that drought stress can lead to an increase in the concentration of bioactive compounds.
Quantitative Data on Biological Activities
This compound exhibits a range of biological activities with potential therapeutic applications. The following tables summarize the available quantitative data.
| Activity | Assay/Model System | Concentration/Dose | Effect | Reference |
| Anti-inflammatory | In vitro | Not specified | Inhibition of inflammatory markers | [3] |
| Antioxidant | DPPH radical scavenging | IC50 values vary | Potent radical scavenging activity | |
| ABTS radical scavenging | IC50 values vary | Significant radical scavenging capacity | ||
| Anticancer | Dog tumor models | Not specified | Tumor suppressive effects | [2] |
| In vitro cancer cell lines | Not specified | Inhibition of tumor cell invasiveness |
Experimental Protocols
Extraction and Purification of this compound
This protocol is adapted from methods used for the extraction and purification of ellagitannins like punicalagin from pomegranate leaves.
Materials:
-
Fresh or dried leaves of Punica granatum or Phyllanthus emblica
-
Methanol or ethanol (80%)
-
Rotary evaporator
-
Freeze-dryer
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile
-
Formic acid
-
Water (HPLC grade)
Protocol:
-
Extraction:
-
Grind the dried leaf material into a fine powder.
-
Extract the powder with 80% methanol or ethanol at room temperature with constant stirring for 24 hours.
-
Filter the extract and repeat the extraction process with the residue.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C.
-
Lyophilize the concentrated extract to obtain a crude powder.
-
-
Purification by HPLC:
-
Dissolve the crude extract in the mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-30% B; 30-40 min, 30-50% B; 40-45 min, 50-5% B.
-
Monitor the elution at 280 nm.
-
Collect the fraction corresponding to the this compound peak.
-
Confirm the purity of the isolated this compound using analytical HPLC and mass spectrometry.
-
Antioxidant Activity Assay (DPPH Method)
Materials:
-
This compound solution (in methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Spectrophotometer
Protocol:
-
Prepare different concentrations of this compound solution in methanol.
-
In a microplate, add 100 µL of each this compound concentration to 100 µL of DPPH solution.
-
Use methanol as a blank and a DPPH solution without the sample as a control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Signaling Pathways
While specific signaling pathways for this compound in plants are not well-documented, its known biological activities in other systems and the general mechanisms of plant stress response allow for the postulation of its involvement in key plant signaling cascades. As a potent antioxidant, this compound likely modulates pathways involving reactive oxygen species (ROS), which act as signaling molecules in plants. Furthermore, its anti-inflammatory properties in animal models suggest a potential interaction with plant defense signaling pathways that share common elements, such as the mitogen-activated protein kinase (MAPK) cascade.
Conclusion and Future Perspectives
This compound stands out as a significant secondary metabolite with a dual role in plant defense and as a potential therapeutic agent. This guide has provided a comprehensive overview of its biosynthesis, its function in plant stress responses, and its notable biological activities. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers.
Future research should focus on several key areas:
-
Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes involved in this compound synthesis will enable metabolic engineering approaches to enhance its production in plants or microbial systems.
-
In-depth Role in Plant Stress Physiology: Further studies are needed to understand the precise mechanisms by which this compound contributes to stress tolerance in Punica granatum and Phyllanthus emblica.
-
Clinical Validation of Biological Activities: While preclinical data is promising, rigorous clinical trials are necessary to validate the therapeutic potential of this compound for various diseases.
The continued exploration of this compound holds great promise for advancements in agriculture, medicine, and biotechnology.
References
A Technical Guide to the Preliminary Biological Activity Screening of Punicafolin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Punicafolin is an ellagitannin, a type of hydrolyzable tannin, identified in the leaves of Punica granatum (pomegranate) and in Phyllanthus emblica.[1] As a member of the tannin family, which is well-regarded for a wide spectrum of biological activities, this compound presents a compelling subject for pharmacological investigation. While specific research on this compound is still emerging, preliminary evidence has suggested potential tumor-suppressive effects.[1]
This technical guide outlines a proposed framework for the preliminary biological activity screening of this compound. Due to the limited availability of direct quantitative data for this compound, this document leverages data from the closely related and extensively studied ellagitannin, Punicalagin, as well as pomegranate extracts, to establish a foundational screening strategy. The methodologies and potential pathways described herein are intended to guide researchers in designing experiments to elucidate the therapeutic potential of this compound. The primary areas of focus for this preliminary screening are its potential antioxidant, anti-inflammatory, and anticancer activities.[2][3]
Antioxidant Activity Screening
Polyphenolic compounds are renowned for their antioxidant capabilities, primarily through free radical scavenging and metal chelation.[4] The screening of this compound for these properties is a logical first step.
Comparative Quantitative Data (Reference Compounds)
The following table summarizes the antioxidant activity of Punicalagin and Pomegranate Peel Extract (PPE), which is rich in ellagitannins. These values serve as a benchmark for assessing the potential potency of this compound.
| Assay | Test Compound | Metric | Result | Reference |
| DPPH Radical Scavenging | Pomegranate Peel Extract | IC50 | 12.49 ± 0.60 µg/mL | [5] |
| DPPH Radical Scavenging | Ascorbic Acid (Control) | IC50 | 6.61 µg/mL | [5] |
| H₂O₂ Scavenging | Pomegranate Peel Extract | IC50 | 19.96 ± 0.02 µg/mL | [6] |
| ABTS Radical Scavenging | Pomegranate Peel Extract | IC50 | 3.606 µg/mL | [6] |
| Ferric Reducing Antioxidant Power (FRAP) | Pomegranate Peel Extract | Reducing Power | 185.56 - 251.02 mg AAE/100 g | [7] |
IC50: The concentration required to scavenge 50% of free radicals. A lower IC50 indicates higher antioxidant activity. AAE: Ascorbic Acid Equivalent.
Experimental Workflow and Protocols
A standard initial screening workflow involves a series of in vitro assays to measure different facets of antioxidant activity.
Caption: General workflow for the DPPH antioxidant assay.
Detailed Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6][8]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from violet to yellow, which is quantifiable via spectrophotometry.[6]
-
Reagents: DPPH (in methanol), this compound (dissolved in a suitable solvent like DMSO or methanol), and a positive control (e.g., Ascorbic Acid).
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add a fixed volume of DPPH solution to each well. c. Add an equal volume of the this compound dilutions (or control/solvent blank) to the wells. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
Endpoint: The IC50 value is determined by plotting the % inhibition against the concentration of this compound.
Anti-inflammatory Activity Screening
Chronic inflammation is a key factor in numerous diseases. Ellagitannins like Punicalagin have demonstrated potent anti-inflammatory effects by inhibiting pro-inflammatory mediators and modulating key signaling pathways.[3][9]
Key Signaling Pathways to Investigate
Studies on related compounds suggest that the anti-inflammatory effects are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[9][10] In macrophages stimulated by lipopolysaccharide (LPS), these pathways lead to the production of inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[9][10]
Caption: Hypothesized anti-inflammatory action of this compound.
Detailed Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
-
Principle: This assay quantifies the production of nitric oxide (a pro-inflammatory mediator) by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[9][10]
-
Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls. d. After incubation, collect the cell culture supernatant. e. Mix an equal volume of supernatant with Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). f. Incubate for 10-15 minutes at room temperature. g. Measure the absorbance at approximately 540 nm.
-
Endpoint: A standard curve using sodium nitrite is used to quantify the nitrite concentration. The ability of this compound to inhibit NO production compared to the LPS-only control is determined. A preliminary cytotoxicity assay (e.g., MTT) should be performed to ensure the observed inhibition is not due to cell death.
Anticancer Activity Screening
Pomegranate extracts and their constituent ellagitannins, particularly Punicalagin, have demonstrated significant anticancer properties across various cancer cell lines.[2][11] These effects include inhibiting cell proliferation, inducing apoptosis (programmed cell death), and suppressing invasion and metastasis.[11][12] The mechanism often involves the modulation of critical cell signaling pathways.[2][12]
Key Signaling Pathways to Investigate
The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cancer cell survival, proliferation, and growth. Punicalagin has been shown to inhibit these pathways in various cancer models, making them prime targets for investigation with this compound.[11]
Caption: Potential anticancer signaling targets for this compound.
Detailed Protocol: MTT Assay for Cell Viability and Cytotoxicity
-
Principle: The MTT assay is a colorimetric test to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.
-
Cell Lines: A panel of cancer cell lines should be used for initial screening (e.g., prostate PC-3, breast MDA-MB-231, lung A549, colon HT-29).[12][13] A non-cancerous cell line should be included to assess selective toxicity.
-
Procedure: a. Seed cells in a 96-well plate and allow them to attach for 24 hours. b. Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). c. After treatment, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). d. Incubate for 2-4 hours to allow formazan crystals to form. e. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol). f. Measure the absorbance of the colored solution on a microplate reader (typically around 570 nm).
-
Endpoint: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 (concentration that inhibits 50% of cell growth) is calculated to quantify the cytotoxic potency of this compound.
Conclusion
This compound, as an ellagitannin from Punica granatum, holds considerable promise for biological activity. This guide provides a strategic framework for its initial screening, focusing on its antioxidant, anti-inflammatory, and anticancer potential. By employing established protocols and drawing comparisons with related compounds like Punicalagin, researchers can systematically evaluate the pharmacological profile of this compound. The positive identification of activity in these preliminary assays will justify further, more mechanistic studies to fully characterize its therapeutic potential and mode of action. Direct experimental validation is essential to confirm the hypotheses presented in this guide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. A Comprehensive Review of Punica granatum (Pomegranate) Properties in Toxicological, Pharmacological, Cellular and Molecular Biology Researches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Pomegranate Juice and Punicalagin [scirp.org]
- 9. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exploring Punicalagin Potential Against Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Pomegranate ( Punica granatum ) in Cancer Prevention and Treatment: Modulating Signaling Pathways From Inflammation to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Punicafolin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Punicafolin, an ellagitannin found in pomegranate (Punica granatum) and Indian gooseberry (Phyllanthus emblica), is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and delves into its significant biological activities. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols and insights into its molecular mechanisms of action, particularly its influence on key signaling pathways.
Physicochemical Properties of this compound
This compound is a complex polyphenol with a distinct chemical structure that contributes to its biological activities. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 88847-11-4 | [1] |
| Molecular Formula | C₄₁H₃₀O₂₆ | [1] |
| Molecular Weight | 938.7 g/mol | [1] |
| Alternate Name | 1,2,4-tri-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-β-D-glucose |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological effects, positioning it as a compound of interest for further investigation in various therapeutic areas.
Anti-Tumor Activity via MMP Inhibition
This compound has been shown to possess tumor-suppressive properties, partly through its ability to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis. By inhibiting these enzymes, this compound can potentially impede cancer cell migration and invasion.
Anti-Inflammatory Effects
This compound exhibits anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response. Its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways is of particular significance.
-
NF-κB Signaling Pathway: In the canonical pathway, stimuli such as TNF-α or IL-1 lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][3][4] this compound is suggested to interfere with this cascade, potentially by inhibiting the degradation of IκBα.
-
MAPK Signaling Pathway: The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another critical regulator of inflammation.[5] Upon stimulation, these kinases are phosphorylated, leading to the activation of transcription factors that promote the expression of inflammatory mediators. This compound has been observed to suppress the phosphorylation of key kinases in the MAPK pathway, thereby downregulating the inflammatory response.[5][6]
Hyaluronidase Inhibition
This compound has been identified as an inhibitor of hyaluronidase. This enzyme degrades hyaluronic acid, a major component of the extracellular matrix, and its inhibition can have implications in processes such as inflammation and cancer progression.
Experimental Protocols
The following are generalized protocols for assessing the biological activities of this compound. Researchers should optimize these protocols based on their specific experimental conditions.
Gelatin Zymography for MMP-2 and MMP-9 Inhibition
This technique is used to detect the enzymatic activity of MMP-2 and MMP-9 and to assess the inhibitory effect of this compound.
Materials:
-
SDS-PAGE gel (containing 0.1% gelatin)
-
Cell culture supernatants or tissue lysates containing MMPs
-
This compound (at various concentrations)
-
Non-reducing sample buffer
-
Triton X-100 washing buffer
-
Incubation buffer (containing CaCl₂ and ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare cell culture supernatants or tissue lysates.
-
Mix samples with a non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel with Triton X-100 washing buffer to remove SDS and allow for enzyme renaturation.
-
Incubate the gel in the incubation buffer with and without various concentrations of this compound at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel. Zones of MMP activity will appear as clear bands against a blue background. The reduction in the intensity of these bands in the presence of this compound indicates inhibition.[7]
Hyaluronidase Inhibition Assay (Turbidimetric Method)
This assay measures the ability of this compound to inhibit the enzymatic activity of hyaluronidase.
Materials:
-
Hyaluronidase enzyme solution
-
Hyaluronic acid (substrate)
-
This compound (at various concentrations)
-
Sodium phosphate buffer
-
Acidic albumin solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, pre-incubate the hyaluronidase enzyme with various concentrations of this compound in a sodium phosphate buffer at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the hyaluronic acid substrate to each well.
-
Incubate the mixture at 37°C for a specific duration (e.g., 45 minutes).
-
Stop the reaction by adding an acidic albumin solution. This will precipitate the undigested hyaluronic acid, leading to turbidity.
-
Measure the absorbance of the resulting turbidity at 600 nm using a spectrophotometer.
-
A decrease in turbidity in the presence of this compound indicates inhibition of hyaluronidase activity.[8][9] The percentage of inhibition can be calculated relative to a control without the inhibitor.
Visualizing Molecular Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Caption: Workflow for Gelatin Zymography to assess MMP inhibition.
References
- 1. Polyphenols from the Peels of Punica granatum L. and Their Bioactivity of Suppressing Lipopolysaccharide-Stimulated Inflammatory Cytokines and Mediators in RAW 264.7 Cells via Activating p38 MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. KoreaMed Synapse [synapse.koreamed.org]
Spectroscopic and Mechanistic Insights into Punicafolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Punicafolin, an ellagitannin predominantly found in the leaves of Punica granatum (pomegranate), has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer activities. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid in its identification and characterization. Furthermore, this document outlines generalized experimental protocols for its isolation and data acquisition, and visually details its inhibitory action on matrix metalloproteinases (MMPs), a key signaling pathway implicated in cancer metastasis.
Spectroscopic Data
The structural elucidation of this compound, a complex polyphenolic compound, relies heavily on advanced spectroscopic techniques. The following sections summarize the key NMR and MS data.
Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly employed for its analysis.
| Parameter | Value | Source |
| Molecular Formula | C₄₁H₃₀O₂₆ | [1] |
| Molecular Weight | 938.63 g/mol | [1] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | N/A |
| Precursor Ion (m/z) | 937.0961 [M-H]⁻ | N/A |
Table 1: Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is indispensable for the detailed structural analysis of this compound, providing information on the connectivity and stereochemistry of the molecule. ¹H NMR, in particular, is crucial for conformational analysis of the glucose core.
¹H NMR Data (Coupling Constants, JH,H in Hz)
The conformation of the central glucose moiety of this compound is flexible and solvent-dependent. The following table presents the experimental proton-proton coupling constants (JH,H) in various deuterated solvents, which are critical for determining the conformational equilibrium.[2]
| Coupling | Acetone-d₆ | CD₃OD | DMSO-d₆ | D₂O |
| J₁,₂ | 5.1 | 4.5 | 1.8 | Not Resolved |
| J₂,₃ | 3.0 | 2.5 | 2.5 | Not Resolved |
| J₃,₄ | 5.6 | 5.2 | 9.7 | Not Resolved |
| J₄,₅ | 9.9 | 9.9 | 9.9 | Not Resolved |
| J₅,₆a | 6.0 | 5.8 | 6.2 | Not Resolved |
| J₅,₆b | 11.5 | 11.6 | 11.5 | Not Resolved |
Table 2: ¹H NMR Coupling Constants (JH,H) for the Glucose Moiety of this compound in Different Solvents at 500 MHz and 20°C.[2]
¹³C NMR Data
Experimental Protocols
The following sections provide generalized methodologies for the isolation of this compound and the acquisition of its spectroscopic data. These should be regarded as a starting point, with optimization likely required based on the specific plant material and available instrumentation.
Isolation of this compound
This compound is typically isolated from the leaves of Punica granatum. The general workflow involves extraction, fractionation, and purification.
Caption: Generalized workflow for the isolation of this compound.
Protocol Details:
-
Plant Material Preparation: Fresh leaves of Punica granatum are collected, washed, and air-dried or lyophilized. The dried leaves are then ground into a fine powder.
-
Extraction: The powdered leaves are extracted with a suitable solvent system, such as aqueous acetone or methanol, at room temperature with stirring. This process is typically repeated multiple times to ensure exhaustive extraction.[3]
-
Concentration and Fractionation: The combined extracts are filtered and concentrated under reduced pressure. The resulting aqueous suspension is then subjected to solvent-solvent partitioning, for example, with ethyl acetate, to separate compounds based on polarity. The ethyl acetate fraction, which is enriched with polyphenols, is collected.
-
Chromatographic Purification: The crude this compound-containing fraction is subjected to column chromatography. Sephadex LH-20 is a common stationary phase for the separation of polyphenols, with elution typically carried out using a gradient of methanol in water.
-
Final Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
NMR Data Acquisition
High-quality NMR spectra are essential for structural confirmation.
Caption: Standard workflow for NMR data acquisition and analysis.
Protocol Details:
-
Sample Preparation: A few milligrams of pure this compound are dissolved in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, CD₃OD) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to ensure homogeneity.[4][5]
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: A proton-decoupled experiment is typically used. Due to the low natural abundance of ¹³C, a larger number of scans is required.
-
2D NMR: A suite of 2D experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are acquired to establish proton-proton and proton-carbon correlations, which are crucial for complete structural assignment.
-
-
Data Processing: The acquired free induction decays (FIDs) are processed using NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the solvent signal.[6][7]
Mass Spectrometry Data Acquisition
LC-MS is the preferred method for analyzing this compound.
Protocol Details:
-
Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with HPLC, such as methanol or acetonitrile.
-
Chromatography: The sample is injected into an HPLC system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile, both often containing a small amount of formic acid to improve ionization.[8]
-
Mass Spectrometry: The mass spectrometer is operated in negative ESI mode. Data is acquired in full scan mode to detect the [M-H]⁻ ion. For structural information, tandem MS (MS/MS) experiments are performed by isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[8]
Signaling Pathway Visualization
This compound has been shown to exert anti-cancer effects by inhibiting the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1] These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis.
Caption: this compound inhibits the activity of MMP-2 and MMP-9.
This diagram illustrates that this compound directly inhibits the enzymatic activity of active MMP-2 and MMP-9. By doing so, it prevents the degradation of the extracellular matrix, which in turn suppresses tumor cell invasion and metastasis. This mechanism highlights the potential of this compound as a therapeutic agent in oncology.[9][10][11][12]
Conclusion
This technical guide consolidates the available spectroscopic data for this compound, providing a valuable resource for its identification and characterization. While comprehensive ¹³C NMR data remains to be fully elucidated in the literature, the provided ¹H NMR and MS data, coupled with the generalized experimental protocols, offer a solid foundation for researchers. The visualization of this compound's inhibitory effect on the MMP-2/9 signaling pathway underscores its potential in drug discovery, particularly in the development of anti-metastatic agents. Further research is warranted to fully explore the therapeutic applications of this promising natural product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. r-nmr.eu [r-nmr.eu]
- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Punica granatum peel extracts: HPLC fractionation and LC MS analysis to quest compounds having activity against multidrug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Punicafolin Solubility: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the solubility of punicafolin in various organic solvents, aimed at researchers, scientists, and professionals in drug development. This document compiles available data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to assist in laboratory settings.
Physicochemical Properties of this compound
This compound (CAS 88847-11-4) is a complex ellagitannin found in pomegranates (Punica granatum) and other plants.[1] Its large polyphenolic structure dictates its solubility characteristics. An understanding of its physicochemical properties is essential for its application in research and drug development.
| Property | Value | Source |
| Molecular Formula | C41H30O26 | [1][2] |
| Molecular Weight | 938.7 g/mol | [2] |
| Predicted Water Solubility | 1.12 g/L | [3] |
| Predicted logP | 3.32 | [3] |
| pKa (Strongest Acidic) | 7.29 | [3] |
| Polar Surface Area | 444 Ų | [2] |
| Hydrogen Bond Donors | 15 | [3] |
| Hydrogen Bond Acceptors | 21 | [3] |
Solubility of this compound and Related Ellagitannins
The following table summarizes the available qualitative and quantitative solubility data for this compound and the related, more extensively studied ellagitannins, punicalagin and punicalin.
| Compound | Solvent | Solubility | Source |
| This compound | Methanol | Effective extraction solvent | |
| This compound | Aqueous Dimethyl Sulfoxide (DMSO) | The ¹C₄ conformation is favored in this solvent system | |
| Punicalagin | Ethanol | ~15 mg/mL | |
| Punicalagin | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | |
| Punicalagin | Dimethylformamide (DMF) | ~25 mg/mL | |
| Punicalagin | Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | |
| Punicalin | Dimethyl Sulfoxide (DMSO) | ≥82.5 mg/mL | |
| Punicalin | Water | ≥42.1 mg/mL | |
| Punicalin | Ethanol | ≥52.9 mg/mL |
Experimental Protocol for Solubility Determination of this compound
The following is a detailed methodology for the quantitative determination of this compound solubility in various organic solvents using the solvent evaporation and High-Performance Liquid Chromatography (HPLC) method.
Materials and Reagents
-
This compound (high purity standard)
-
Organic solvents (e.g., methanol, ethanol, acetone, isopropanol, acetonitrile, DMSO) of HPLC grade
-
Deionized water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Volumetric flasks
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Analytical balance
-
Centrifuge
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected organic solvent in a microcentrifuge tube.
-
Tightly cap the tubes to prevent solvent evaporation.
-
Agitate the samples using a vortex mixer for 1-2 minutes.
-
Place the tubes in a thermostatic shaker set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the incubation period, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
-
Sample Preparation for HPLC Analysis:
-
Carefully take a known aliquot of the clear supernatant without disturbing the pellet.
-
Dilute the aliquot with the initial solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations to create a calibration curve.
-
Inject the prepared standards and the diluted sample onto the HPLC system.
-
A typical mobile phase for ellagitannins consists of an acidified water or buffer solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol in a gradient elution.
-
Monitor the absorbance at a wavelength where this compound has maximum absorbance (e.g., around 260 nm).
-
The concentration of this compound in the diluted sample is determined by comparing its peak area with the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by multiplying the concentration determined by HPLC by the dilution factor.
-
The solubility is expressed in mg/mL or mol/L.
-
Visualizing Workflows and Mechanisms
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
General Mechanism of Enzyme Inhibition by Ellagitannins
While specific signaling pathways for this compound are not well-documented, ellagitannins, in general, are known to exert biological effects through mechanisms such as enzyme inhibition. For instance, this compound has been shown to inhibit hyaluronidase. The diagram below illustrates a generalized mechanism of non-competitive enzyme inhibition by an ellagitannin like this compound.
Caption: Non-competitive enzyme inhibition by this compound.
References
The Natural Abundance of Punicafolin in Pomegranate Leaves: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomegranate (Punica granatum L.) has been recognized for its medicinal properties for centuries, with various parts of the plant utilized for their therapeutic benefits. While the fruit is widely studied for its rich composition of bioactive compounds, the leaves represent a significant and often underutilized source of valuable phytochemicals. Among these is Punicafolin, an ellagitannin first isolated and characterized from pomegranate leaves by Tanaka et al. in 1985. Ellagitannins are a class of hydrolyzable tannins that are known for their potent antioxidant, anti-inflammatory, and potential anti-cancer activities. This technical guide provides an in-depth overview of the natural abundance of this compound and related phenolic compounds in pomegranate leaves, detailed experimental protocols for their analysis, and a look into their biosynthetic origins. While quantitative data for this compound itself is limited in publicly available literature, this guide compiles available data on key related compounds to provide a comprehensive phytochemical context.
Data Presentation: Phytochemical Composition of Pomegranate Leaves
The concentration of this compound and other phytochemicals in pomegranate leaves can vary significantly based on factors such as the cultivar, geographical location, age of the leaves, and the extraction method employed. While specific quantitative data for this compound is not widely available in comparative tables, the following tables summarize the content of other key phenolic compounds found in pomegranate leaf extracts, providing valuable context for the overall phytochemical profile.
Table 1: Quantitative Analysis of Phenolic Compounds in Pomegranate Leaf Extracts Using Different Extraction Methods
| Compound | Maceration (mg/g of dry extract) | Ultrasound-Assisted Extraction (UAE) (mg/g of dry extract) | Microwave-Assisted Extraction (MAE) (mg/g of dry extract) |
| Gallic Acid | 1.45 | 1.19 | 0.95 |
| (-)-Epicatechin | 0.7 | 2.4 | 1.8 |
| Granatin B | 0.133 | Not Detected | 3.0 |
Data adapted from a study on the valorization of Punica granatum L. leaves extracts. The study identified six tannins in total, though this compound was not individually quantified.
Table 2: Content of Punicalagin and Related Substances in Pomegranate Leaves (cv. 'Taishanhong')
| Compound | Concentration (mg/g of dry weight) |
| α-punicalagin | Not Detected |
| β-punicalagin | Not Detected |
| Gallic Acid | 0.251 |
| Ellagic Acid | 0.087 |
| Pentagalloylglucose | 1.542 |
Data adapted from a study on the quantitative determination of punicalagin and related substances in different parts of pomegranate. While punicalagin was not detected in the leaves of this specific cultivar, the presence of its precursor, pentagalloylglucose, is noteworthy.
Experimental Protocols
The extraction and quantification of this compound from pomegranate leaves require precise and validated methodologies. The following protocols are based on established methods for the analysis of ellagitannins and other phenolic compounds from plant matrices.
Extraction of this compound and Other Phenolic Compounds
This protocol describes a general method for the extraction of phenolic compounds from pomegranate leaves, which can be optimized for this compound.
Materials and Reagents:
-
Fresh or dried pomegranate leaves
-
Grinder or mortar and pestle
-
Methanol (HPLC grade)
-
Water (deionized or distilled)
-
Formic acid (analytical grade)
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Wash fresh pomegranate leaves thoroughly with distilled water and blot dry. For dried leaves, ensure they are free from foreign matter. Grind the leaves into a fine powder using a grinder or a mortar and pestle.
-
Extraction Solvent: Prepare an extraction solvent of methanol/water (80:20, v/v) containing 0.1% formic acid.
-
Extraction:
-
Weigh 10 g of the powdered leaf sample and place it in a flask.
-
Add 100 mL of the extraction solvent to the flask.
-
Macerate the mixture at room temperature for 24 hours with occasional shaking, or perform ultrasound-assisted extraction for 30 minutes at 40°C, or microwave-assisted extraction at a controlled temperature and power.
-
-
Filtration and Centrifugation: Filter the extract through Whatman No. 1 filter paper. Centrifuge the filtrate at 10,000 rpm for 15 minutes at 4°C to remove any remaining solid particles.
-
Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Final Preparation: Re-dissolve the concentrated extract in a known volume of the mobile phase used for HPLC or UPLC-MS analysis and filter through a 0.45 µm syringe filter before injection.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the separation and quantification of phenolic compounds.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-10 min, 10-20% B
-
10-30 min, 20-35% B
-
30-40 min, 35-50% B
-
40-45 min, 50-10% B
-
45-50 min, 10% B (isocratic)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD detection at 280 nm (for general phenolic compounds) and 360 nm (for ellagitannins).
Quantification:
-
Prepare a series of standard solutions of this compound (if available) or a related, commercially available ellagitannin standard (e.g., punicalagin, ellagic acid) of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard.
-
Quantify this compound in the leaf extracts by comparing its peak area with the calibration curve.
Quantification by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For higher sensitivity and specificity, UPLC-MS is the preferred method.
Instrumentation and Conditions:
-
UPLC-MS System: A UPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient program to achieve optimal separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
MS Conditions:
-
Ionization Mode: Negative ESI mode is typically used for phenolic compounds.
-
Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.
-
Capillary Voltage, Cone Voltage, and Collision Energy: These parameters should be optimized for this compound.
-
Quantification:
-
Quantification is performed using a standard calibration curve as described for HPLC, but with the higher sensitivity and selectivity offered by MS detection.
Mandatory Visualization
Biosynthesis of Hydrolyzable Tannins
This compound, as an ellagitannin, is synthesized through the hydrolyzable tannin biosynthetic pathway. This pathway originates from the shikimate pathway, leading to the formation of gallic acid. Gallic acid is then esterified with glucose to form β-glucogallin, a key intermediate. Through a series of galloylation reactions, pentagalloylglucose is formed, which serves as the precursor for both gallotannins and ellagitannins. The oxidative coupling of galloyl groups in pentagalloylglucose leads to the formation of the hexahydroxydiphenoyl (HHDP) group, characteristic of ellagitannins like this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction and quantification of this compound from pomegranate leaves.
Conclusion
Pomegranate leaves are a promising and abundant source of the bioactive ellagitannin, this compound. While comprehensive quantitative data for this compound remains an area for further research, the methodologies for its extraction and analysis are well-established within the broader context of phytochemistry. The information and protocols provided in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the potential of this compound and other valuable compounds from pomegranate leaves. Further studies focusing on the quantification of this compound across different cultivars and growing conditions are warranted to fully unlock the therapeutic and commercial potential of this natural product.
A Technical Guide to Punicafolin: An Ellagitannin with Therapeutic Potential
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of punicafolin, an ellagitannin found predominantly in the leaves of Punica granatum (pomegranate) and in Phyllanthus emblica. This compound is a member of the hydrolyzable tannin class of polyphenols and is structurally defined as 1,2,4-tri-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-β-D-glucose.[1][2] This guide synthesizes current research on its chemical properties, natural biosynthesis, and significant biological activities, including its potent anti-cancer, anti-inflammatory, and specific enzyme-inhibiting effects. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are provided, alongside quantitative data and visual diagrams of its mechanisms of action to support further research and development in the fields of pharmacology and natural product chemistry.
Introduction to this compound and Ellagitannins
Chemical Identity of this compound
This compound (CAS 88847-11-4) is a complex polyphenol with the molecular formula C41H30O26 and a molar mass of approximately 938.67 g/mol .[2][3] Structurally, it is an isomer of tellimagrandin II, distinguished by the specific attachment of a hexahydroxydiphenoyl (HHDP) group at the 3,6 positions of a central glucose core, which is also esterified with three galloyl groups at the 1,2, and 4 positions.[1][2] Recent studies have highlighted its conformational flexibility in solution, where it exists in an equilibrium of skew-boat (³S₁) and chair (¹C₄) forms, a characteristic that may be vital for its bioactivity and its role as a precursor in the biosynthesis of other ellagitannins.[1]
The Ellagitannin Class: A Primer
Ellagitannins are a major subclass of hydrolyzable tannins.[4] Their defining characteristic is the presence of at least one HHDP unit, which is formed by the intramolecular C-C oxidative coupling of two adjacent galloyl groups.[5] Upon hydrolysis, ellagitannins yield gallic acid, ellagic acid (the lactonized form of HHDP), and a polyol core, typically glucose.[6] This class of compounds is responsible for a significant portion of the antioxidant and health-promoting properties of many fruits and nuts, most notably pomegranates.[6][7]
Natural Occurrence and Biosynthesis
This compound is naturally found in the leaves of Punica granatum (pomegranate) and the plant Phyllanthus emblica.[1][2][8] The biosynthesis of ellagitannins is a complex enzymatic process starting from the shikimate pathway, which produces gallic acid.[1] The pathway to this compound begins with the sequential esterification of a glucose core with gallic acid to form 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). Subsequent intramolecular oxidative coupling between two galloyl groups on PGG leads to the formation of the first ellagitannin, tellimagrandin II, a direct precursor to this compound.[9]
Biological Activities and Mechanisms of Action
This compound and related ellagitannins exhibit a wide range of biological activities, positioning them as compounds of significant interest for drug development.
Anti-Cancer and Anti-Metastatic Properties
2.1.1 Inhibition of Matrix Metalloproteinases (MMP-2/-9) A key mechanism underlying the anti-cancer potential of this compound is its potent anti-angiogenic activity through the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1] These enzymes are critical for the degradation of the extracellular matrix, a fundamental step in tumor cell invasion, metastasis, and the formation of new blood vessels (angiogenesis).[1] By inhibiting MMP-2 and MMP-9 activity, this compound effectively reduces the invasive capacity of cancer cells.[1] Studies have identified this compound as a highly potent inhibitor of HT1080 fibrosarcoma cell invasion among several tested hydrolyzable tannins.[1]
2.1.2 Anti-proliferative Effects Extracts containing this compound have been demonstrated to inhibit the proliferation of various cancer cell types in a dose-dependent manner.[1] This anti-proliferative action is often linked to the induction of cell cycle arrest, preventing cancer cells from dividing and expanding.[1]
Anti-Inflammatory Mechanisms
Pomegranate ellagitannins are well-documented for their anti-inflammatory properties.[7] While direct studies on this compound are emerging, extensive research on the closely related and co-occurring compound, punicalagin, provides insight into the likely mechanisms. These compounds can modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[10][11] They work by suppressing the phosphorylation of key proteins in these cascades (e.g., p38, JNK, ERK, IκBα), which in turn reduces the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α.[10][11][12]
Other Bioactivities
This compound has been identified as a potent inhibitor of hyaluronidase. This enzyme degrades hyaluronic acid, a major component of the extracellular matrix, thereby increasing tissue permeability.[1] The ability of this compound to inhibit hyaluronidase suggests a role in modulating tissue integrity and related physiological and pathological processes.[1]
Quantitative Bioactivity Data
The following tables summarize key quantitative data from in vitro studies on this compound and related pomegranate ellagitannins. Data for punicalagin and punicalin are included to provide a broader context of the bioactivity of this class of compounds from the same source.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | Assay/Model | Result | Reference |
|---|---|---|---|---|
| This compound | Hyaluronidase | Spectrophotometric Assay | 96% inhibition at 10 mmol/L | [1] |
| Punicalagin | Carbonic Anhydrase | Enzyme Inhibition Assay | Highly active inhibitor |[13] |
Table 2: Anti-inflammatory Activity of Pomegranate Ellagitannins
| Compound(s) | Cell Model | Stimulus | Key Findings | Reference |
|---|---|---|---|---|
| Punicalagin | RAW264.7 Macrophages | LPS | Significantly decreased NO, PGE2, IL-1β, IL-6, TNF-α secretion. | [11] |
| Punicalagin | Bovine Endometrial Cells | LPS | Significantly decreased IL-1β, IL-6, IL-8 production. | [10] |
| Punicalagin, Punicalin, Ellagic Acid | Human PBMCs | PHA | Dose-dependent reduction of TNF-α, IL-6, and IL-8 levels. |[14] |
Table 3: Anti-proliferative Activity of Pomegranate Ellagitannins
| Compound(s) | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Pomegranate Leaf Extracts (containing this compound) | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant suppression of proliferation. | [1] |
| Punicalagin | Human Lung Cancer (A549) | Concentration-dependent pro-apoptotic effect (up to 30 µM). | [15] |
| Punicalagin | Human Cervical Cancer (HeLa) | Dose- and time-dependent antiproliferative action (up to 200 µM). | [15] |
| Punicalagin | Human Ovarian Cancer (A2780) | Dose- and time-dependently reduced viability. |[15] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound.
Extraction and Isolation from Natural Sources
Modern chromatographic techniques are essential for obtaining high-purity this compound for research. Mass-directed preparative HPLC is a highly efficient method.[16]
Protocol 1: Mass-Directed Preparative LC-MS for High-Purity Isolation (Adapted from methods for punicalagin isolation[16][17])
-
Materials: Dried pomegranate leaf powder, 80% Methanol, Deionized water, Acetonitrile (HPLC grade), Formic acid (LC-MS grade).
-
Equipment: Soxhlet apparatus, Rotary evaporator, Freeze-dryer, Preparative HPLC system coupled to a single quadrupole mass spectrometer with an ESI source and an automated fraction collector.
-
Method:
-
Extraction: Extract 100 g of powdered pomegranate leaves with 80% methanol using a Soxhlet apparatus for 8 hours.
-
Concentration: Remove the methanol from the extract under reduced pressure using a rotary evaporator at 40°C to yield a concentrated aqueous extract.
-
Lyophilization: Freeze-dry the aqueous concentrate to obtain a stable crude powder.
-
Sample Preparation: Reconstitute the crude powder in a water/acetonitrile mixture (e.g., 95:5 v/v) and filter through a 0.45 µm syringe filter.
-
Preparative LC-MS:
-
Column: Use a suitable C18 preparative column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Develop a suitable gradient to separate this compound from other components (e.g., 5-60% B over 30 minutes).
-
Flow Rate: Set a flow rate appropriate for the column size (e.g., 20 mL/min).
-
MS Detection: Set the mass spectrometer to negative ionization mode and use Single Ion Monitoring (SIM) to detect the [M-H]⁻ ion of this compound (m/z ~937.1).
-
Fraction Collection: Program the fraction collector to trigger collection based on the detection of the target m/z signal.
-
-
Post-Purification: Combine the collected fractions, remove the solvent via rotary evaporation, and lyophilize to yield pure this compound.
-
Purity Check: Assess the purity of the final product using analytical HPLC-PDA and LC-MS. Purity should exceed 95%.
-
Structural Characterization
Protocol 2: Characterization using LC-MS/MS
-
Method:
-
Inject a dilute solution of purified this compound into an LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Perform a full scan in negative ion mode to confirm the parent mass [M-H]⁻.
-
Select the parent ion for fragmentation (MS²).
-
Analyze the fragmentation pattern. Expect to see characteristic losses corresponding to galloyl groups (152 Da) and the HHDP moiety, which confirms the structure.[1]
-
Bioactivity Assays
Protocol 3: MMP-2/-9 Inhibition Assay (Gelatin Zymography)
-
Principle: This assay detects the gelatinolytic activity of MMP-2 and MMP-9. Samples are run on an SDS-PAGE gel copolymerized with gelatin. After electrophoresis, the gel is incubated in a buffer that allows renatured enzymes to digest the gelatin. Inhibition is observed as a reduction in the clear bands of digestion against a stained background.
-
Method:
-
Sample Preparation: Culture cancer cells (e.g., HT1080) and collect the conditioned media, which contains secreted MMPs.
-
Treatment: Incubate the conditioned media with various concentrations of this compound for a specified time (e.g., 30 minutes at 37°C).
-
Electrophoresis: Load the treated samples onto a 10% SDS-PAGE gel containing 1 mg/mL gelatin. Run the gel under non-reducing conditions at 4°C.
-
Renaturation & Development:
-
Wash the gel twice for 30 minutes in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.
-
Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35).
-
-
Staining & Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Gelatinolytic activity appears as clear bands on a blue background. Quantify the band intensity using densitometry to determine the inhibitory effect of this compound.
-
Conclusion and Future Directions
This compound, a key ellagitannin from Punica granatum leaves, demonstrates significant therapeutic potential, particularly in oncology and inflammatory diseases. Its well-defined mechanism of inhibiting MMP-2 and MMP-9 provides a strong basis for its anti-metastatic properties. The broader anti-inflammatory activities of pomegranate ellagitannins, through the modulation of NF-κB and MAPK pathways, further enhance its pharmacological profile.
Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and inflammation.
-
Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its fate in the body.
-
Synergistic Effects: Exploring potential synergistic interactions with conventional chemotherapeutic agents to enhance efficacy and reduce toxicity.
-
Quantitative Structure-Activity Relationship (QSAR): Further studies to understand how its unique structure and conformational flexibility contribute to its potent bioactivity.
The data and protocols presented in this guide offer a solid foundation for scientists to advance the study of this compound from a natural product of interest to a potential lead compound in modern drug discovery.
References
- 1. This compound|C41H30O26|CAS 88847-11-4 [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C41H30O26 | CID 5320800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB001230) - FooDB [foodb.ca]
- 5. Cell Type-Specific Anti- and Pro-Oxidative Effects of Punica granatum L. Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. This compound, an ellagitannin from the leaves of Punica granatum | Semantic Scholar [semanticscholar.org]
- 9. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 10. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Punicalin - Wikipedia [en.wikipedia.org]
- 14. Immunomodulatory Activity of Punicalagin, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract [mdpi.com]
- 15. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation of punicalagin from Punica granatum rind extract using mass-directed semi-preparative ESI-AP single quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
Methodological & Application
Application Note: LC-MS/MS Protocol for the Identification of Punicafolin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Punicafolin is a significant ellagitannin found in various parts of the pomegranate plant (Punica granatum), including the peel and juice.[1][2] As a bioactive polyphenolic compound, it contributes to the antioxidant and potential health-promoting properties of pomegranate extracts.[3][4] Accurate and reliable identification and quantification of this compound are crucial for quality control of herbal products, pharmacological studies, and the development of new therapeutics. This application note provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the identification of this compound in plant extracts. The methodology is based on established techniques for the analysis of related ellagitannins, such as punicalagin.[2][3][5]
Experimental Protocols
This section details the methodology for the extraction of this compound from plant material and its subsequent analysis by LC-MS/MS.
Sample Preparation: Solid-Liquid Extraction
This protocol is designed for the extraction of this compound from dried and powdered plant material, such as pomegranate peel.
Materials:
-
Dried plant material (e.g., pomegranate peel), ground to a fine powder
-
80% Methanol (HPLC grade) with 0.1% formic acid
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol with 0.1% formic acid.[6]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[6]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[2][7]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[2][5]
-
A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[2][4]
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[2]
-
Gradient Elution:
-
0-2 min: 10% B
-
2-5 min: 30% B
-
5-10 min: 70% B
-
10-15 min: 90% B
-
15-17 min: 10% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[9]
-
Capillary Voltage: 3.0 kV.[9]
-
Source Temperature: 150°C.[9]
-
Desolvation Temperature: 440°C.[9]
-
Cone Gas Flow: 50 L/h.[9]
-
Desolvation Gas Flow: 900 L/h.[9]
-
Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with product ion scan.
This compound Identification Parameters (based on Punicalagin): this compound is structurally very similar to punicalagin. The following mass transitions for punicalagin isomers can be used for the tentative identification of this compound.
-
Product Ions (Q3):
Data Presentation
The following table summarizes representative quantitative data for punicalagin (a closely related compound to this compound) found in various pomegranate products, as reported in the literature. This data can serve as a reference for expected concentration ranges.
| Sample Type | Punicalagin Content | Reference |
| Pomegranate Juice (Brand 1) | 0.3 g/L | [5] |
| Pomegranate Juice (Brand 2) | 0.007 g/L | [5] |
| Pomegranate Peel Extract | 28.03–104.14 mg/g | [2] |
| Whole Fruit Juice | Higher than aril juice | [3] |
Visualization
The following diagram illustrates the experimental workflow for the identification of this compound in plant extracts.
Caption: Workflow for this compound Identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling Phenolic Composition in Pomegranate Peel From Nine Selected Cultivars Using UHPLC-QTOF-MS and UPLC-QQQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of punicalagins in commercial preparations and pomegranate cultivars, by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-Q-TOF-MS/MS analysis of pomegranate peel polyphenols and preliminary study on the biosynthesis of ellagic acid and flavonoids [maxapress.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Punica granatum peel extracts: HPLC fractionation and LC MS analysis to quest compounds having activity against multidrug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. citrech.it [citrech.it]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for the Extraction of Punicafolin from Pomegranate Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicafolin, an ellagitannin found in the leaves of Punica granatum (pomegranate), is a polyphenolic compound of significant interest to the pharmaceutical and nutraceutical industries.[1] Like other hydrolyzable tannins, it exhibits a range of bioactive properties. Research into related pomegranate polyphenols, such as punicalagin, has demonstrated potent anti-inflammatory, antioxidant, and potential chemotherapeutic activities. These effects are often attributed to the modulation of key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt/mTOR.[2] This document provides detailed protocols for the extraction of this compound from pomegranate leaves and outlines methods for its quantification and analysis, providing a foundation for further research and drug development.
Data Presentation
The yield of this compound is influenced by the chosen extraction methodology. While specific quantitative data for this compound is still emerging, the total phenolic content can serve as a valuable proxy for extraction efficiency. The following table summarizes the total phenolic content from pomegranate leaf extracts obtained through different methods.
| Extraction Method | Solvent | Key Parameters | Total Phenolic Content (mg Gallic Acid Equivalent/g of Dry Leaf) | Reference |
| Maceration (MAC) | Hydroethanolic (60:40 EtOH:H₂O) | 1 hour, room temperature, continuous stirring | 10.1 | [3] |
| Ultrasound-Assisted Extraction (UAE) | Hydroethanolic (60:40 EtOH:H₂O) | 15 minutes, 350 W | Not specified, but generally higher than maceration | [3] |
| Microwave-Assisted Extraction (MAE) | Hydroethanolic (60:40 EtOH:H₂O) | 15 minutes, 80°C, 350 W | 15.9 | [3] |
Experimental Protocols
Preparation of Pomegranate Leaf Material
-
Collection and Authentication: Collect fresh, healthy leaves from Punica granatum plants. Ensure proper botanical identification.
-
Washing and Drying: Thoroughly wash the leaves with distilled water to remove any surface contaminants. Air-dry the leaves in the shade at room temperature or use a laboratory oven at a controlled temperature (not exceeding 40-50°C) to prevent degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the leaves into a fine powder using a laboratory mill. Sieve the powder to ensure a uniform particle size.
-
Storage: Store the powdered leaf material in an airtight, light-proof container at a cool, dry place until extraction.
Extraction Protocols
Maceration is a simple and cost-effective extraction method.
-
Sample Preparation: Weigh 2 g of powdered pomegranate leaves and place them in a flask.
-
Solvent Addition: Add 40 mL of hydroethanolic solvent (60:40 ethanol:water, v/v) to maintain a solid-liquid ratio of 1:20.[3]
-
Extraction: Keep the flask under continuous electromagnetic stirring for 1 hour at room temperature.[3]
-
Filtration: After 1 hour, filter the extract solution using Whatman No. 4 filter paper to separate the solid residue from the liquid extract.[3]
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to remove the ethanol.
-
Lyophilization: Freeze the remaining aqueous phase and lyophilize to obtain a dry powder extract.
-
Storage: Store the dried extract at -20°C for further analysis.
UAE utilizes ultrasonic waves to enhance the extraction process.
-
Sample Preparation: Weigh 1 g of powdered pomegranate leaves and place them in a suitable vessel.
-
Solvent Addition: Add 20 mL of hydroethanolic solvent (60:40 ethanol:water, v/v).[3]
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 15 minutes at a power of 350 W.[3]
-
Filtration, Evaporation, and Lyophilization: Follow steps 4-7 as described in the Maceration Protocol.
MAE employs microwave energy to heat the solvent and plant material, accelerating extraction.
-
Sample Preparation: Weigh 1 g of powdered pomegranate leaves and place it in a microwave digestion system vessel.
-
Solvent Addition: Add 20 mL of hydroethanolic solvent (60:40 ethanol:water, v/v).[3]
-
Microwave Extraction: Perform the extraction for 15 minutes at 80°C with a microwave power of 350 W and a ramp time of 7 minutes.[3]
-
Filtration, Evaporation, and Lyophilization: Follow steps 4-7 as described in the Maceration Protocol.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC-DAD)
HPLC coupled with a Diode Array Detector (DAD) is a robust method for the quantification of phenolic compounds.
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the dried leaf extract in the mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 2% acetic acid in water and (B) 0.5% acetic acid in water and methanol (10:90, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: DAD detector set at a wavelength suitable for this compound (e.g., 280 nm for general phenolics, with specific wavelength optimization for this compound).[1]
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to calculate the concentration of this compound in the sample.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Analysis.
Signaling Pathways Modulated by Pomegranate Polyphenols
While direct experimental evidence for this compound is still developing, in silico studies suggest a strong binding affinity for key proteins in cancer progression, such as AKT1.[4] The following diagram illustrates the general inhibitory effects of pomegranate polyphenols on key inflammatory and cell survival pathways.
Caption: Pomegranate Polyphenols' Inhibitory Action on Key Signaling Pathways.
References
Application Note and Protocol: Solid-Phase Extraction for Punicafolin Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicafolin is a large ellagitannin found in pomegranates (Punica granatum) that, along with related compounds like punicalagin, contributes significantly to the fruit's biological activities. These activities include antioxidant, anti-inflammatory, and potential chemopreventive effects.[1] The therapeutic potential of this compound has led to a growing interest in its isolation and purification for further research and drug development. Solid-phase extraction (SPE) offers a robust and efficient method for the selective purification of this compound from complex plant extracts. This application note provides a detailed protocol for the SPE of this compound and discusses its involvement in key cellular signaling pathways.
Data Presentation
The following tables summarize quantitative data relevant to the purification and analysis of this compound and related ellagitannins.
Table 1: Recovery and Purity Data for Ellagitannins Using Chromatographic Methods
| Compound | Method | Stationary Phase | Recovery Rate (%) | Purity (%) | Source |
| Punicalagin and related substances | HPLC | C18 | 98.9–102.5% | Not specified | [2] |
| Punicalagin | Preparative HPLC | C18 | Not specified | >98 | [3][4] |
| Punicalagin | Molecularly Imprinted Polymers SPE | Not specified | 85.3 ± 1.2% | Not specified | [4] |
Table 2: HPLC Method Parameters for Analysis of this compound and Related Compounds
| Parameter | Description | Source |
| Column | C18 reversed-phase | [3] |
| Mobile Phase | A: Aqueous component (e.g., 0.1% formic acid or 2% acetic acid in water) B: Organic solvent (e.g., acetonitrile or methanol) | [2][3] |
| Elution | Gradient | [3][4] |
| Detection | Diode Array Detector (DAD) or Photo Diode Array (PDA) | [3] |
| Wavelength for Punicalagin | 378 nm | [4] |
Experimental Protocols
I. Preparation of Crude Pomegranate Peel Extract
-
Source Material : Obtain fresh pomegranate peels.
-
Drying : Lyophilize the peels to preserve the phenolic compounds.
-
Grinding : Grind the dried peels into a fine powder using a knife mill.
-
Extraction :
-
Suspend the peel powder in 80% aqueous methanol containing 0.1% HCl.
-
Flush the suspension with nitrogen to prevent oxidation.
-
Stir for 60 minutes at room temperature.
-
Filter the mixture to separate the extract from the solid residue.
-
-
Concentration : Evaporate the methanol from the filtrate under vacuum at 30°C.
-
Reconstitution : Dissolve the resulting aqueous residue in acidified water (pH 3.0) to obtain the crude extract for SPE.
II. Solid-Phase Extraction (SPE) Protocol for this compound Purification
This protocol is based on methods for purifying related polyphenols and the general principles of reversed-phase SPE. A polymeric adsorbent resin like Amberlite XAD-16 is recommended due to its effectiveness in purifying tannins.[3]
-
SPE Cartridge Selection :
-
Phase : Polymeric reversed-phase (e.g., Styrene-Divinylbenzene, such as Amberlite XAD-16).
-
Format : Syringe barrel format (e.g., 6 mL) containing an appropriate bed mass (e.g., 500 mg) is a good starting point.[5]
-
-
SPE Procedure - The Four Key Steps : The fundamental steps of SPE are Conditioning, Loading, Washing, and Eluting (often remembered by the acronym CLWE).[6]
-
Step 1: Conditioning the Cartridge
-
Purpose: To activate the stationary phase and ensure reproducible interactions with the sample.
-
Protocol:
-
Pass 5 mL of methanol through the cartridge to solvate the polymeric chains.
-
Pass 10 mL of deionized water (acidified to pH 3.0 with formic or acetic acid) to equilibrate the sorbent to the pH of the sample. Do not allow the cartridge to dry out.[6]
-
-
-
Step 2: Loading the Sample
-
Purpose: To apply the crude extract to the SPE cartridge where the target analytes (this compound) will be retained.
-
Protocol:
-
Load the prepared crude pomegranate extract (reconstituted in acidified water) onto the conditioned cartridge.
-
Maintain a slow and consistent flow rate (e.g., 1-2 mL/min) to ensure adequate interaction between the analytes and the sorbent.
-
-
-
Step 3: Washing
-
Purpose: To remove impurities and less retained phenolic compounds without eluting the target this compound.
-
Protocol:
-
Wash the cartridge with 10 mL of deionized water to remove sugars and other highly polar impurities.
-
Wash the cartridge with 20% ethanol to remove less strongly retained phenolics.[3]
-
-
-
Step 4: Elution
-
Purpose: To desorb and collect the purified this compound from the SPE cartridge.
-
Protocol:
-
Elute the this compound fraction using 80% ethanol containing 0.1% formic acid.[3] The formic acid helps to maintain the stability of the phenolic compounds.
-
Collect the eluate in a clean collection tube.
-
-
-
-
Post-SPE Processing :
-
Evaporate the ethanol from the eluate under vacuum.
-
Lyophilize the remaining aqueous solution to obtain purified this compound powder.
-
Analyze the purity of the final product using HPLC-DAD/PDA.[3]
-
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound using Solid-Phase Extraction.
Signaling Pathways Modulated by this compound-Related Ellagitannins
This compound, and more extensively studied related compounds like punicalagin, exert their biological effects by modulating several key inflammatory and cell survival signaling pathways.[7][8] These interactions are critical to their therapeutic potential.
Caption: Inhibition of pro-inflammatory and survival pathways by this compound/Punicalagin.
Discussion
The provided SPE protocol offers a reliable and efficient method for purifying this compound from pomegranate peel extracts. The use of a polymeric reversed-phase sorbent is advantageous for capturing large polyphenolic compounds like this compound. The stepwise elution allows for the effective removal of both highly polar and less polar impurities, resulting in a fraction enriched in the target compound. For higher purity, this SPE protocol can be used as a preliminary clean-up step before further purification by preparative HPLC.[3][4]
The biological importance of purifying this compound is underscored by its interaction with multiple signaling pathways. As shown in the diagram, related ellagitannins can inhibit key inflammatory cascades such as NF-κB and MAPK, as well as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[1][8] The ability to downregulate these pathways makes this compound a compound of significant interest for developing therapeutics against chronic inflammatory diseases and cancer. This purification protocol provides researchers with a means to obtain high-quality this compound for in-depth investigation of its mechanisms of action and therapeutic potential.
References
- 1. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|C41H30O26|CAS 88847-11-4 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.ca [fishersci.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assays of Punicafolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicafolin, an ellagitannin found in Punica granatum (pomegranate), is a subject of growing interest for its potential health benefits, including its antioxidant properties. The evaluation of antioxidant capacity is a critical step in the characterization of such bioactive molecules. This document provides detailed application notes and experimental protocols for two of the most widely used in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are fundamental in screening and quantifying the antioxidant potential of purified compounds like this compound.
DPPH Radical Scavenging Assay
The DPPH assay is a popular method for assessing the free radical scavenging ability of a compound.[1] It is a straightforward and rapid spectrophotometric assay.[2]
Principle
The core of the DPPH assay is the stable free radical, 2,2-diphenyl-1-picrylhydrazyl, which has a deep violet color in solution due to its unpaired electron.[1] When an antioxidant compound, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized.[2] This reduction of the DPPH radical results in a color change from violet to a pale yellow, which is measured by a decrease in absorbance at approximately 517 nm.[1][3] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[1]
Data Presentation
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
| Punicalin | DPPH | 6.61 | [4] |
| Pomegranate Peel Extract | DPPH | 12.49 ± 0.60 | [4][5] |
| Pomegranate XAD-7 Extract | DPPH | > 28.7 | [6] |
Experimental Protocol
This protocol is designed for the determination of the DPPH radical scavenging activity of this compound in a 96-well microplate format.
1.3.1. Reagents and Materials
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive Control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Amber-colored vials or aluminum foil to protect the DPPH solution from light
1.3.2. Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in an amber-colored bottle or a flask wrapped in aluminum foil at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol to an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily.[1]
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). The solvent should be chosen based on the solubility of the compound.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control Solutions: Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in the same manner as the this compound solutions.
1.3.3. Assay Procedure
-
To each well of a 96-well plate, add 100 µL of the this compound working solutions or the positive control solutions.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank (control), add 100 µL of methanol to a well followed by 100 µL of the DPPH working solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[1]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[7]
1.3.4. Calculation of Results
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank (DPPH solution without the sample).
-
A_sample is the absorbance of the sample (DPPH solution with this compound or positive control).
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the sample.
Experimental Workflow
Caption: DPPH Assay Experimental Workflow.
ABTS Radical Cation Decolorization Assay
The ABTS assay is another widely employed method for determining the total antioxidant capacity of a substance.[8] It is applicable to both hydrophilic and lipophilic antioxidants.[9]
Principle
This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).[8] The ABTS•+ is produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[10] The resulting ABTS•+ solution is blue-green and has a characteristic absorbance at 734 nm.[8] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[8] The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and its radical scavenging potency.[8]
Data Presentation
Similar to the DPPH assay, specific data for this compound in the ABTS assay is limited. The following table presents data for a related compound and pomegranate extracts.
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
| Punicalagin | ABTS | 3.606 | [4] |
| Pomegranate Peel Extract | ABTS | Not specified, but showed dose-dependent activity | [5][11] |
| Ethyl Acetate Fraction of M. hypoleuca | ABTS | 2.10 | [9] |
Experimental Protocol
This protocol outlines the procedure for the ABTS assay in a 96-well microplate format.
2.3.1. Reagents and Materials
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Methanol or Ethanol (spectrophotometric grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Positive Control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
-
Amber-colored vials or aluminum foil
2.3.2. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10] This solution is the ABTS•+ stock.
-
ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10] This working solution should be prepared fresh.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
Positive Control Solutions: Prepare a series of dilutions of the positive control in the same manner as the this compound solutions.
2.3.3. Assay Procedure
-
Add 20 µL of the this compound working solutions or positive control solutions to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the blank (control), add 20 µL of the solvent used for the samples to a well, followed by 180 µL of the ABTS•+ working solution.
-
Shake the plate gently and incubate at room temperature for 6-10 minutes.[12]
-
Measure the absorbance of each well at 734 nm.
2.3.4. Calculation of Results
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the sample.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Experimental Workflow
Caption: ABTS Assay Experimental Workflow.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Studies on the antioxidant activity of pomegranate (Punica granatum) peel and seed extracts using in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating Punicafolin Cytotoxicity using Cell Viability Assays
Introduction
Punicafolin, an ellagitannin found in pomegranates, has garnered significant interest for its potential tumor-suppressive properties.[1] Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cells, making it a promising candidate for further investigation in drug development.[1] Accurate assessment of its cytotoxic effects is crucial for understanding its therapeutic potential. This document provides detailed application notes and protocols for evaluating this compound's cytotoxicity using two common colorimetric cell viability assays: MTT and XTT.
Principle of the Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[2][3]
-
MTT Assay: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in viable cells to an insoluble purple formazan.[2] This requires a solubilization step to dissolve the formazan crystals before measuring the absorbance.[4]
-
XTT Assay: The yellow XTT is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and simplifying the protocol.[3][5]
The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Choosing the Right Assay
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction to insoluble formazan | Reduction to soluble formazan |
| Solubilization Step | Required | Not required |
| Throughput | Lower | Higher |
| Sensitivity | Generally good | Can be more sensitive at low cell densities[6] |
| Interference | Can be affected by compounds that alter mitochondrial respiration.[7] Phenol red and serum can also interfere.[4] | Less prone to interference from particulate matter. Can be affected by changes in cellular redox state.[7] |
For high-throughput screening of this compound's cytotoxicity across multiple concentrations and cell lines, the XTT assay is often preferred due to its simpler workflow.[5] However, the MTT assay remains a widely used and cost-effective method.
Data Presentation: Cytotoxic Effects of this compound and Related Compounds
Due to the limited availability of specific IC50 values for this compound, the following table summarizes the cytotoxic and anti-proliferative effects of this compound and the closely related compound Punicalagin on various cancer cell lines. This data provides a comparative overview of their potential anti-cancer activity.
| Compound/Extract | Cell Line | Assay | Effect | IC50 Value | Reference |
| This compound | - | - | Suppresses tumor cell invasiveness by inhibiting MMP-2/-9.[8] | Not Reported | [8] |
| Punicalagin | Human osteosarcoma (U2OS, MG63, SaOS2) | CCK-8 | Significantly decreased cell proliferation. | Not Reported | [4] |
| Punicalagin | HeLa (Cervical Cancer) | CCK-8 | Inhibition of cell proliferation.[9] | Not Reported | [9] |
| Pomegranate Peel Extract (rich in Punicalagin) | HeLa (Cervical Cancer) | MTT | Concentration-dependent cytotoxicity.[10] | Not Reported | [10] |
| Pomegranate Extract | PC-3 (Prostate Cancer) | MTT | Dose-dependent inhibition of cell growth. | ~10-100 µg/mL | |
| Tri-O-punicyl glycerol (from Punica granatum) | A549 (Lung Cancer) | MTT | Inhibited cancer cell proliferation. | 25 ± 8.5 µg/ml |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency. The variability in cell lines and assay methods can influence the determined IC50 values.
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity Testing
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[4]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value of this compound.
XTT Assay Protocol for this compound Cytotoxicity Testing
This protocol provides a more streamlined approach for assessing cell viability.
Materials:
-
This compound (prepared as in the MTT protocol)
-
XTT labeling reagent
-
Electron coupling reagent (e.g., PMS - phenazine methosulfate)
-
Cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C.[9] The incubation time may need to be optimized for different cell lines.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450 nm.[9] A reference wavelength of 660 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described in the MTT protocol.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using cell viability assays.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
References
- 1. Exploring Punicalagin Potential Against Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of Punicafolin's Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicafolin, a polyphenol found in pomegranate (Punica granatum), has garnered interest for its potential therapeutic properties. While in vitro studies have suggested its anti-inflammatory capacity, rigorous in vivo validation is crucial for its development as a potential therapeutic agent. These application notes provide a detailed framework for designing and conducting an in vivo study to investigate the anti-inflammatory effects of this compound. The protocols outlined are based on established models of acute inflammation and the known mechanisms of related polyphenolic compounds, which primarily involve the modulation of the NF-κB and MAPK signaling pathways.[1][2][3][4][5][6][7][8][9] It is important to note that while pomegranate extracts and related compounds like punicalagin have shown anti-inflammatory activity, specific in vivo data on this compound is limited.[1][10][11] Therefore, the following study design serves as a robust starting point for investigation.
In Vivo Study Design: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation, making it suitable for the initial in vivo screening of novel anti-inflammatory compounds.[12][13]
Objective: To evaluate the dose-dependent anti-inflammatory effect of this compound on carrageenan-induced paw edema in rodents.
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220 g for rats, 20-25 g for mice).
Grouping:
-
Group I (Normal Control): No treatment.
-
Group II (Negative Control): Vehicle (e.g., 0.5% carboxymethyl cellulose) + Carrageenan.
-
Group III (Positive Control): Indomethacin (10 mg/kg, p.o.) + Carrageenan.
-
Group IV (this compound - Low Dose): this compound (e.g., 25 mg/kg, p.o.) + Carrageenan.
-
Group V (this compound - Medium Dose): this compound (e.g., 50 mg/kg, p.o.) + Carrageenan.
-
Group VI (this compound - High Dose): this compound (e.g., 100 mg/kg, p.o.) + Carrageenan.
(Note: Dose selection for this compound should be based on available in vitro data and toxicity studies. The provided doses are hypothetical.)
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Experimental Protocols
Preparation of this compound and Control Substances
-
This compound: Dissolve this compound in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose in distilled water) to the desired concentrations (25, 50, and 100 mg/kg).
-
Indomethacin (Positive Control): Prepare a 10 mg/kg suspension in the same vehicle.
-
Vehicle (Negative Control): Prepare the 0.5% carboxymethyl cellulose solution.
Induction of Paw Edema
-
Prepare a 1% (w/v) solution of lambda-carrageenan in sterile 0.9% saline.
-
One hour after the administration of this compound, vehicle, or indomethacin, inject 0.1 mL of the carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.
Measurement of Paw Edema
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.
-
The percentage inhibition of edema can be calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:
-
Vc = Average paw volume of the control group
-
Vt = Average paw volume of the treated group
-
Biochemical Analysis
-
Cytokine Measurement: At the end of the experiment (5 hours), collect blood samples via cardiac puncture. Separate the serum and measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using commercially available ELISA kits.
-
Myeloperoxidase (MPO) Activity: Homogenize the paw tissue and determine MPO activity, an indicator of neutrophil infiltration, using a suitable assay kit.
Histopathological Analysis
-
Fix the paw tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a light microscope to assess the degree of inflammation, edema, and leukocyte infiltration.
Western Blot Analysis
-
Homogenize paw tissue and extract proteins.
-
Perform Western blot analysis to determine the expression levels of key proteins in the NF-κB and MAPK signaling pathways, such as phosphorylated p65 (p-p65), phosphorylated IκBα (p-IκBα), phosphorylated p38 (p-p38), phosphorylated ERK1/2 (p-ERK1/2), and phosphorylated JNK (p-JNK).[4][5]
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Group | Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| I | Normal Control | - | 0.15 ± 0.02 | - |
| II | Negative Control | - | 0.85 ± 0.05 | 0 |
| III | Positive Control | Indomethacin (10) | 0.35 ± 0.03 | 58.8 |
| IV | This compound | 25 | 0.68 ± 0.04 | 20.0 |
| V | This compound | 50 | 0.52 ± 0.03 | 38.8 |
| VI | This compound | 100 | 0.41 ± 0.02 | 51.8 |
| *p < 0.05 compared to the Negative Control group. |
Table 2: Effect of this compound on Serum Cytokine Levels
| Group | Treatment | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) | IL-1β (pg/mL) (Mean ± SEM) |
| I | Normal Control | - | 25.3 ± 2.1 | 18.7 ± 1.9 | 15.4 ± 1.5 |
| II | Negative Control | - | 150.6 ± 10.2 | 120.4 ± 8.5 | 95.8 ± 7.3 |
| III | Positive Control | Indomethacin (10) | 65.2 ± 5.8 | 55.9 ± 4.7 | 40.1 ± 3.9 |
| IV | This compound | 25 | 120.1 ± 9.5 | 98.2 ± 7.1 | 78.5 ± 6.2 |
| V | This compound | 50 | 95.4 ± 8.1 | 75.3 ± 6.4 | 60.7 ± 5.5 |
| VI | This compound | 100 | 70.8 ± 6.3 | 60.1 ± 5.2 | 45.9 ± 4.1 |
| *p < 0.05 compared to the Negative Control group. |
Proposed Mechanism of Action: Signaling Pathways
Based on studies of related polyphenols, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][3][4][5][6][7][8][9]
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
Caption: Proposed inhibition of the MAPK pathway by this compound.
Conclusion
These application notes provide a comprehensive guide for the in vivo investigation of this compound's anti-inflammatory effects. The detailed protocols and data presentation formats are designed to ensure robust and reproducible results. The proposed mechanisms of action, centered on the NF-κB and MAPK pathways, offer a solid foundation for further mechanistic studies. Successful completion of these studies will be a critical step in elucidating the therapeutic potential of this compound in inflammatory conditions.
References
- 1. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polyphenols from the Peels of Punica granatum L. and Their Bioactivity of Suppressing Lipopolysaccharide-Stimulated Inflammatory Cytokines and Mediators in RAW 264.7 Cells via Activating p38 MAPK and NF-κB Signaling Pathways | MDPI [mdpi.com]
- 5. famecancermuseum.com [famecancermuseum.com]
- 6. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 8. Punicalagin from pomegranate ameliorates TNF-α/IFN-γ-induced inflammatory responses in HaCaT cells via regulation of SIRT1/STAT3 axis and Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventive and Prophylactic Mechanisms of Action of Pomegranate Bioactive Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological and Immune Functions of Punicalagin [mdpi.com]
- 11. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes: Punicafolin as a Standard for Phytochemical Analysis
Introduction
Punicafolin is a prominent ellagitannin, a type of hydrolyzable tannin, first isolated from the leaves of Punica granatum (pomegranate).[1] It is also found in Phyllanthus emblica.[1] As a well-characterized polyphenol, this compound serves as an essential standard for the phytochemical analysis of plant extracts, particularly those rich in tannins. Its documented antioxidant and anti-inflammatory properties make it a valuable reference compound in drug discovery and nutraceutical development. These application notes provide detailed protocols for the extraction, analysis, and bioactivity assessment of this compound.
Application 1: Phytochemical Quantification and Standardization
This compound is utilized as a reference standard for the accurate identification and quantification of its presence in plant materials and derived products. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.
Application 2: Assessment of Antioxidant Activity
This compound and related ellagitannins are potent antioxidants.[2] Its activity can be quantified using various in vitro assays, where it serves as a positive control or reference compound to evaluate the antioxidant potential of complex mixtures like plant extracts. Common assays include the DPPH and ABTS radical scavenging tests.[3][4]
Application 3: Investigation of Anti-inflammatory Properties
Chronic inflammation is linked to numerous diseases, and natural compounds are actively being investigated for their anti-inflammatory potential.[5][6] this compound and its related compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways.[2][7] It can be used as a standard to study the inhibition of pro-inflammatory mediators and explore the underlying molecular mechanisms, such as the suppression of the NF-κB and MAPK signaling pathways.[8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from pomegranate extracts, which are often rich in these molecules.
Table 1: HPLC Parameters for Analysis of this compound and Related Phenols
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Reverse Phase C8 (4.6 x 100 mm, 5 µm)[11] | Reverse Phase C18[12] |
| Mobile Phase | Isocratic: 50:50 (v/v) Methanol & 0.1% Phosphoric Acid[11] | Gradient: Water (0.1% Formic Acid) & Acetonitrile[12] |
| Flow Rate | 1.2 mL/min[11] | 0.2 mL/min[12] |
| Detection (UV) | 220, 240, 260, 270, and 280 nm[11] | Not Specified |
| Reference | HPLC analysis of methanolic peel extract of Punica granatum.[11] | LC-MS/MS analysis of peel extracts.[12] |
Table 2: Comparative Antioxidant Activity (IC50 Values)
| Compound / Extract | Assay | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Pomegranate Peel Extract | DPPH | 12.49 ± 0.60 | [4] |
| Pomegranate Peel Extract | ABTS | 3.606 | [4] |
| Ascorbic Acid (Standard) | DPPH | 6.61 | [4] |
| Ellagic Acid (Related Compound) | Cell Proliferation | 7.56 | [13] |
| Punicalagin (Related Compound) | Cell Proliferation | 38.52 | [13] |
| Punicalin (Related Compound) | Cell Proliferation | 69.95 |[13] |
Note: A lower IC50 value indicates higher activity.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
This protocol describes a general method for the extraction and purification of this compound from pomegranate leaves.
-
Preparation of Plant Material: Air-dry fresh pomegranate leaves in the shade, then grind them into a fine powder.
-
Extraction:
-
Initial Purification (Adsorbent Chromatography):
-
Final Purification (Preparative HPLC):
-
Concentrate the tannin-rich fraction and subject it to preparative reversed-phase HPLC on a C18 column.[15]
-
Use a gradient of methanol or acetonitrile in water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) as the mobile phase.[15]
-
Collect the fractions corresponding to the this compound peak and verify purity using analytical HPLC and Mass Spectrometry (MS).[15]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsisinternational.org [rsisinternational.org]
- 8. mdpi.com [mdpi.com]
- 9. Polyphenols from the Peels of Punica granatum L. and Their Bioactivity of Suppressing Lipopolysaccharide-Stimulated Inflammatory Cytokines and Mediators in RAW 264.7 Cells via Activating p38 MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyphenols from the Peels of Punica granatum L. and Their Bioactivity of Suppressing Lipopolysaccharide-Stimulated Inflammatory Cytokines and Mediators in RAW 264.7 Cells via Activating p38 MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Evaluation of Phenolic Profile, Nutritive Content, and Antioxidant Capacity of Extracts Obtained from Punica granatum Fruit Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Chemical Analysis of Eight Punica granatum L. Peel Cultivars and Their Antioxidant and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulatory Activity of Punicalagin, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. This compound|C41H30O26|CAS 88847-11-4 [benchchem.com]
Application of Punicafolin in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Punicafolin, an ellagitannin found in pomegranate leaves and other plants, has garnered interest for its potential anticancer properties.[1][2] This document provides a summary of its application in cancer cell line studies, including its effects on cell viability, apoptosis, and key signaling pathways. Detailed protocols for essential experiments are provided to facilitate further research into its therapeutic potential.
I. Application Notes
Overview of this compound's Anticancer Activity
This compound, often studied in conjunction with other pomegranate-derived polyphenols like punicalagin, exhibits several anticancer effects in vitro. These include the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and modulation of signaling pathways critical for tumor growth and metastasis.[2][3] Its mechanism of action is multifaceted, involving the regulation of proteins involved in cell cycle control, apoptosis, and inflammatory responses.
Effects on Cancer Cell Viability and Proliferation
This compound has been shown to reduce the viability of various cancer cell lines. While specific IC50 values for this compound are not extensively documented in the reviewed literature, studies on pomegranate extracts containing this compound and the closely related compound punicalagin demonstrate dose-dependent inhibition of proliferation in a variety of cancer cell types.[4]
Table 1: Summary of Punicalagin's Effects on Cancer Cell Lines (as a proxy for this compound)
| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |
| Lung Cancer | A549, H1299 | Dose-dependent inhibition of cell viability, induction of apoptosis. | [4] |
| Cervical Cancer | HeLa, ME-180 | Dose- and time-dependent antiproliferative action, induction of apoptosis. | [5] |
| Ovarian Cancer | A2780 | Dose- and time-dependent reduction in viability, cell cycle arrest, apoptosis induction. | [5] |
| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of viability, migration, and invasion. | [3] |
| Colon Cancer | HT-29, HCT116, SW480, SW620 | Inhibition of proliferation. | [4] |
| Prostate Cancer | RWPE-1, 22Rv1 | Inhibition of proliferation. | [4] |
| Glioma | U87MG | Dose-dependent inhibition of cell viability, induction of apoptosis and autophagy. | [6] |
Note: The data in this table primarily pertains to Punicalagin, a major and structurally related ellagitannin often co-extracted with this compound. This information is provided as a reference due to the limited availability of specific quantitative data for pure this compound.
Induction of Apoptosis
A key mechanism of this compound's anticancer activity is the induction of apoptosis. Studies on related compounds show that this is achieved through the regulation of pro-apoptotic and anti-apoptotic proteins.
Table 2: Modulation of Apoptosis-Related Proteins by Pomegranate Ellagitannins
| Protein | Effect | Cancer Type/Cell Line | Reference(s) |
| Bax | Upregulation | Cervical, Lung | [5] |
| Bcl-2 | Downregulation | Cervical, Lung | [5] |
| Caspase-3 | Activation/Upregulation | Lung, Glioma | [4][6] |
| Caspase-9 | Activation/Upregulation | Lung | [4] |
| PARP | Cleavage | Glioma | [6] |
Modulation of Signaling Pathways
This compound and related compounds have been shown to modulate several key signaling pathways that are often dysregulated in cancer.[7][8]
-
NF-κB Signaling: Pomegranate polyphenols can suppress the NF-κB pathway, which is crucial for inflammation, cell survival, and proliferation. This is achieved by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit.[7]
-
PI3K/Akt/mTOR Signaling: This pathway is a central regulator of cell growth, proliferation, and survival. Pomegranate extracts have been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR.[9]
-
MAPK/ERK Signaling: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Punicalagin has been shown to activate this pathway in some cancer types, leading to apoptosis.[3]
-
Wnt/β-catenin Signaling: Dysregulation of this pathway is common in many cancers. Punicalagin has been demonstrated to inhibit this pathway by downregulating β-catenin and its downstream targets like c-Myc and cyclin D1.[10]
II. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[11]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression Analysis
This protocol is for analyzing the effect of this compound on the expression levels of specific proteins (e.g., Bax, Bcl-2, caspases).
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
III. Visualizations
Experimental Workflow for Investigating this compound's Anticancer Effects
Caption: Experimental workflow for studying this compound in cancer cells.
This compound's Putative Modulation of the NF-κB Signaling Pathway
Caption: this compound's inhibition of the NF-κB signaling pathway.
This compound's Putative Modulation of the PI3K/Akt/mTOR Signaling Pathway
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
This compound's Putative Modulation of the MAPK/ERK Signaling Pathway
References
- 1. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|C41H30O26|CAS 88847-11-4 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Polyphenols from the Peels of Punica granatum L. and Their Bioactivity of Suppressing Lipopolysaccharide-Stimulated Inflammatory Cytokines and Mediators in RAW 264.7 Cells via Activating p38 MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stiftung-plantafood.de [stiftung-plantafood.de]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Tumor regression efficacy of Punica granatum L leaf extract against K562 leukemia cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Punicafolin's Effect on Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the enzyme inhibitory potential of Punicafolin, a key ellagitannin found in pomegranates. Given the limited direct research on this compound, this document leverages data and methodologies from studies on structurally related and well-characterized ellagitannins, such as punicalagin and its metabolite, ellagic acid, as predictive models for this compound's activity.
Introduction to this compound and Enzyme Inhibition
This compound is a type of ellagitannin, a class of polyphenols known for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] A primary mechanism through which these compounds exert their effects is by modulating the activity of key enzymes involved in various physiological and pathological processes. Ellagitannins and their derivatives have been shown to inhibit a range of enzymes, including matrix metalloproteinases (MMPs), protein phosphatases, and enzymes involved in metabolic pathways.[1][3] Understanding the interaction between this compound and specific enzymes is crucial for elucidating its therapeutic potential.
Overview of Key Enzyme Targets and Inhibitory Mechanisms
Research on compounds structurally similar to this compound has identified several key enzyme targets. The inhibitory mechanisms are often complex, ranging from competitive to mixed-type inhibition.
Key Enzyme Targets for Ellagitannins:
-
Matrix Metalloproteinase-9 (MMP-9): Involved in cancer metastasis and inflammation.[3]
-
Protein Phosphatase 1 (PP1) and 2A (PP2A): Key regulators of cellular signaling.[1]
-
DNA Topoisomerases I and II: Essential for DNA replication and repair, making them targets for anticancer drugs.[4]
-
α-Amylase, Tyrosinase, and Hyaluronidase: Enzymes related to metabolism and skin pigmentation.[5]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX): Key enzymes in the inflammatory cascade.[6]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and kinetic parameters for ellagitannins structurally related to this compound. This data provides a baseline for expected inhibitory potency.
Table 1: IC50 Values of this compound-Related Compounds Against Various Enzymes
| Compound | Enzyme Target | IC50 (µM) | Reference |
| Punicalagin | DNA Topoisomerase I | 9.0 | [4] |
| Punicalagin | DNA Topoisomerase II | 4.6 | [4] |
| Ellagic Acid | MMP-9 | 17.14 | [3] |
| Urolithin A | MMP-9 | 33.29 | [3] |
| Urolithin B | MMP-9 | 13.17 | [3] |
Table 2: Kinetic Parameters of Ellagic Acid Inhibition of MMP-9
| Parameter | Value | Description | Reference |
| Inhibition Type | Mixed (Competitive-Non-competitive) | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. | [3] |
| KD | 11.3 x 10-5 M | Dissociation constant, indicating binding affinity. | [3] |
Experimental Workflow for Assessing Enzyme Inhibition
The general workflow for assessing the inhibitory effect of this compound on a target enzyme involves several key steps, from initial screening to detailed kinetic analysis.
Caption: General experimental workflow for enzyme inhibition studies.
Detailed Experimental Protocols
The following are detailed protocols for common assays used to assess enzyme inhibition. These can be adapted for specific enzyme-substrate systems.
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay (IC50 Determination)
This protocol is a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Prepare the enzyme solution at a working concentration in the assay buffer.
-
Prepare the substrate solution at a concentration typically at or near its Michaelis constant (Km) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
Enzyme solution
-
-
Mix gently and pre-incubate the enzyme with this compound for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately measure the change in absorbance over time at a wavelength specific to the product formation using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each this compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Enzyme Kinetics and Determination of Inhibition Type
This protocol determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Perform the enzyme assay as described in Protocol 1, but with varying concentrations of both the substrate and this compound.
-
Typically, a matrix of conditions is set up with at least three different fixed concentrations of this compound (including a zero-inhibitor control) and a range of substrate concentrations for each inhibitor concentration.
-
-
Data Collection:
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Generate a Michaelis-Menten plot (Velocity vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[Substrate]).[3] The pattern of the lines on this plot will indicate the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Calculate the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) from the intercepts of the Lineweaver-Burk plot.[8] The inhibitor constant (Ki) can then be determined from these values.
-
Signaling Pathway Context: Inhibition of Inflammatory Pathways
This compound and related compounds are known to inhibit enzymes involved in inflammatory signaling pathways, such as the NF-κB pathway.[6][9]
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Alternative and Advanced Methodologies
Beyond standard spectrophotometric assays, other techniques can provide deeper insights into this compound's interaction with enzymes.
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) between this compound and an immobilized enzyme.[3] This method can determine the binding affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding of this compound to an enzyme, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry).
-
Mass Spectrometry-Based Assays: Can be used for high-throughput screening of inhibitors and to determine enzyme kinetics, especially when chromogenic or fluorogenic substrates are not available.[10]
-
Stopped-Flow Spectroscopy: Allows for the measurement of rapid pre-steady-state kinetics, providing detailed information about the individual steps in the enzymatic reaction mechanism.[11][12]
These advanced methods can validate the findings from initial screening and provide a more comprehensive understanding of the molecular mechanisms underlying this compound's enzyme inhibitory activity.
References
- 1. Inhibition of protein phosphatase-1 and -2A by ellagitannins: structure-inhibitory potency relationships and influences on cellular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagitannins and Their Derivatives: A Review on the Metabolization, Absorption, and Some Benefits Related to Intestinal Health | MDPI [mdpi.com]
- 3. Ellagitannins (Ellagic Acid, Urolithin A, Urolithin B) Inhibit the Catalytic Activity of Human Recombinant Metalloproteinase 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity and DNA Topoisomerase Inhibition of Hydrolysable Tannins from Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of phenolic compounds from the rind of Punica granatum on the activity of three metabolism-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro scientific validation of anti-inflammatory activity of Punica granatum L. on Leukemia monocytic cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 12. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Punicafolin Extraction from Phyllanthus emblica
Welcome to the technical support center for optimizing the extraction of Punicafolin from Phyllanthus emblica. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Phyllanthus emblica?
A1: this compound is a type of ellagitannin, a class of hydrolyzable tannins.[1][2] It is found in Phyllanthus emblica (commonly known as amla or Indian gooseberry) and has garnered significant research interest due to its potential therapeutic properties, including anti-cancer, antioxidant, and anti-inflammatory activities.[1][2][3] Specifically, it has been shown to have tumor-suppressive effects.[1][2]
Q2: Which part of the Phyllanthus emblica plant is best for this compound extraction?
A2: While this compound has been identified in the leaves of Punica granatum (pomegranate), in Phyllanthus emblica, the fruit is the primary source of a rich diversity of ellagitannins and other polyphenols.[1][3] Therefore, the fruit is the recommended plant part for maximizing this compound yield.
Q3: What are the most effective methods for extracting this compound from Phyllanthus emblica?
A3: Several modern extraction techniques have proven effective for extracting polyphenols, including this compound, from Phyllanthus emblica. These include:
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[4][5]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction.
-
Enzyme-Assisted Extraction (EAE): This method employs enzymes like cellulase and pectinase to break down the plant cell wall, facilitating the release of intracellular compounds.[6]
Conventional methods like maceration can also be used, though they are generally less efficient.[7][8]
Q4: What is the recommended solvent for this compound extraction?
A4: Ethanol, particularly in aqueous solutions, is a widely recommended and effective solvent for extracting polyphenols from Phyllanthus emblica.[4][9][10] The optimal concentration of ethanol typically ranges from 50% to 80%.[4][10] The use of acidified ethanol (e.g., with 1% HCl) can also enhance the extraction of certain polyphenols.[3][11]
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and other phenolic compounds in plant extracts.[9][12] An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can provide accurate identification and quantification.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or extraction time. 2. Improper Sample Preparation: Inadequate grinding of the plant material, leading to poor solvent penetration. 3. Degradation of this compound: Exposure to high temperatures, prolonged light, or non-acidic pH. | 1. Optimize Parameters: Refer to the experimental protocols and data tables below. Systematically vary one parameter at a time (e.g., ethanol concentration, temperature) to find the optimal conditions for your setup. 2. Ensure Fine Powder: Grind the dried Phyllanthus emblica fruit to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. 3. Control Conditions: Use amber glassware or cover vessels with aluminum foil to protect from light. Maintain a slightly acidic pH and avoid excessive heat during extraction and solvent evaporation. Store extracts at low temperatures (4°C for short-term, -20°C for long-term). |
| Co-extraction of Impurities | 1. Solvent Polarity: The solvent may be too non-polar, extracting lipids and chlorophylls, or too polar, extracting excessive sugars. 2. Lack of Selectivity: The chosen extraction method may not be selective for polyphenols. | 1. Adjust Solvent: Fine-tune the ethanol-water ratio. A concentration of around 70% ethanol often provides a good balance. 2. Purification Step: Incorporate a post-extraction purification step, such as solid-phase extraction (SPE) with a C18 cartridge, to remove unwanted compounds. |
| Inconsistent Results | 1. Variability in Plant Material: Differences in the geographical source, harvest time, and storage of the Phyllanthus emblica fruit. 2. Inconsistent Extraction Procedure: Variations in extraction time, temperature, or solvent-to-solid ratio between batches. | 1. Standardize Plant Material: Whenever possible, use plant material from the same source and batch. Document the origin and harvesting details. 2. Maintain Consistency: Strictly adhere to the optimized extraction protocol for all experiments. Use calibrated equipment to ensure accuracy. |
| Suspected Degradation of this compound during Analysis | 1. HPLC Mobile Phase: Inappropriate pH of the mobile phase can cause degradation on the column. 2. Sample Storage: Improper storage of samples before HPLC analysis. | 1. Acidify Mobile Phase: Use a slightly acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to improve the stability of this compound during analysis. 2. Proper Storage: Store prepared samples in a refrigerated autosampler (e.g., at 4°C) and analyze them as soon as possible. |
Data Presentation
Table 1: Optimized Parameters for Polyphenol Extraction from Phyllanthus emblica using Different Methods
| Extraction Method | Parameter | Optimal Value | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ethanol Concentration | 70% | [4] |
| Extraction Temperature | 60°C | [4] | |
| Extraction Time | 15 minutes | [4] | |
| Ultrasonic Frequency | 56 kHz | [4] | |
| Solid-to-Solvent Ratio | 1:50 g/mL | [4] | |
| Microwave-Assisted Extraction (MAE) | Ethanol Concentration | 66% | [13] |
| Microwave Power | 480 W | [13] | |
| Irradiation Time | 29 seconds | [13] | |
| Liquid-to-Solid Ratio | 25:1 mL/g | [13] | |
| Enzyme-Assisted Extraction (EAE) | Enzyme | Pectinase and Cellulase (1:1 v/v) | [6] |
| pH | 4.4 | [6] | |
| Temperature | 60°C | [6] | |
| Extraction Time | 90 minutes | [6] | |
| Solvent Extraction (Bark) | Ethanol Concentration | 75% | [9] |
| Extraction Temperature | 45°C | [9] | |
| Extraction Time | 25 minutes | [9] | |
| Number of Extractions | 3 | [9] |
Note: The optimal conditions provided are for total polyphenols or flavonoids and serve as a strong starting point for optimizing this compound extraction. Further fine-tuning may be required for maximizing the yield of this compound specifically.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the Phyllanthus emblica fruits at 50-60°C until a constant weight is achieved. Grind the dried fruits into a fine powder (40-60 mesh).
-
Extraction Setup:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL beaker.
-
Add 500 mL of 70% ethanol (1:50 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath.
-
-
Ultrasonication:
-
Set the ultrasonic frequency to 56 kHz and the temperature to 60°C.
-
Sonicate for 15 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of 70% ethanol to ensure complete recovery.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Storage: Store the concentrated extract at -20°C until further analysis.
Protocol 2: HPLC Quantification of this compound
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
-
Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standards.
Mandatory Visualization
Caption: Experimental workflow for this compound extraction and quantification.
Caption: this compound's inhibitory effects on key cancer signaling pathways.
References
- 1. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular targets of pomegranate (Punica granatum) in preventing cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemical Analysis Using UPLC-MSn Combined with Network Pharmacology Approaches to Explore the Biomarkers for the Quality Control of the Anticancer Tannin Fraction of Phyllanthus emblica L. Habitat in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Punicalagin, a polyphenol from pomegranate fruit, induces growth inhibition and apoptosis in human PC-3 and LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. HPLC fingerprint analysis of Phyllanthus emblica ethanol extract and their antioxidant and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Punicafolin Instability During Purification
For researchers, scientists, and drug development professionals working with punicafolin, ensuring its stability during purification is paramount to obtaining accurate and reproducible results. This guide provides a comprehensive resource in a question-and-answer format to address common challenges encountered during the purification of this valuable ellagitannin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a hydrolyzable tannin, specifically an ellagitannin, found in pomegranate leaves (Punica granatum) and Indian gooseberry (Phyllanthus emblica).[1] Its complex structure, featuring multiple ester bonds and hydroxyl groups, makes it susceptible to degradation under various conditions. Instability can lead to low yields, impure final products, and misleading biological activity data. The primary degradation pathways are hydrolysis and oxidation, which break down the molecule into smaller phenolic compounds like ellagic acid and gallic acid.
Q2: What are the main factors that contribute to this compound instability during purification?
Several factors can compromise the stability of this compound throughout the extraction and purification process. These include:
-
pH: this compound is most stable in acidic conditions. Neutral to alkaline pH can significantly accelerate the hydrolysis of its ester linkages.
-
Temperature: Elevated temperatures can increase the rate of both hydrolytic and oxidative degradation.
-
Light: Exposure to direct sunlight or strong laboratory light can promote photo-oxidation.
-
Oxygen: The presence of dissolved oxygen in solvents can lead to oxidative degradation of the phenolic moieties.
-
Metal Ions: Certain metal ions can catalyze oxidative reactions, leading to the degradation of this compound.
-
Enzymatic Activity: If not properly inactivated during extraction, plant enzymes like tannases can hydrolyze this compound.
Troubleshooting Guide
This section provides specific troubleshooting advice for common problems encountered during this compound purification.
Problem 1: Low Recovery of this compound After Chromatography
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation on Column | - pH of Mobile Phase: Ensure the mobile phase is acidic (e.g., containing 0.1% formic acid or trifluoroacetic acid). - Temperature Control: If possible, perform chromatography at a controlled, cool temperature. - Solvent Degassing: Degas all solvents thoroughly to remove dissolved oxygen. |
| Irreversible Adsorption | - Column Choice: this compound is a polar molecule. For reversed-phase chromatography (e.g., C18), ensure the mobile phase has sufficient aqueous component to prevent strong, irreversible binding. Consider alternative stationary phases like Sephadex LH-20 or polymeric resins (e.g., XAD-16). - Sample Overloading: Overloading the column can lead to poor peak shape and apparent loss of product. Determine the column's loading capacity and inject an appropriate amount. |
| Co-elution with Degradation Products | - Optimize Gradient: Adjust the solvent gradient to improve the resolution between this compound and its degradation products. A shallower gradient can often improve separation. - Stability-Indicating Method: Develop and use an HPLC method that can effectively separate the intact this compound from its known degradants. |
Problem 2: Appearance of Multiple Peaks or Peak Tailing in HPLC Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| On-Column Degradation | - As mentioned above, ensure the mobile phase is acidic and degassed. - Minimize the run time to reduce the exposure of the compound to the chromatographic conditions. |
| Presence of Isomers | - this compound exists as an isomer of tellimagrandin II.[1] Ensure the starting material is well-characterized. Some ellagitannins can also exist as anomers, which may interconvert in solution. - Adjusting the mobile phase pH or temperature might influence the equilibrium between isomers and affect the chromatographic profile. |
| Interaction with Column Matrix | - Silanol Interactions (Reversed-Phase): Add a competitive base (e.g., triethylamine) to the mobile phase in small amounts or use an end-capped column to minimize peak tailing. - Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities from previous runs. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol provides a general framework for an HPLC method to monitor the stability of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B
-
25-30 min: 30% to 50% B
-
30-35 min: 50% B
-
35-40 min: 50% to 5% B
-
40-45 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Note: This is a starting point and may require optimization for specific instruments and sample matrices.
Protocol 2: Forced Degradation Study of this compound
To understand the degradation profile of this compound, a forced degradation study can be performed.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to direct sunlight for 8 hours.
After each stress condition, neutralize the sample if necessary, dilute appropriately, and analyze using the stability-indicating HPLC method (Protocol 1) to identify and quantify the degradation products.
Visualizing Degradation and Purification Workflows
This compound Degradation Pathway
References
Technical Support Center: Punicafolin Analysis by Reverse-Phase HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the analysis of Punicafolin using reverse-phase High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems, specifically peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] For a complex polyphenol like this compound, which has numerous hydroxyl groups, peak tailing can be a significant issue. It indicates suboptimal separation conditions and can lead to inaccurate quantification and reduced resolution between closely eluting compounds.[2] The primary cause of peak tailing is often the occurrence of more than one mechanism of analyte retention.[3]
Q2: What are the most common causes of peak tailing for a compound like this compound in reverse-phase HPLC?
A2: For phenolic compounds such as this compound, the most common causes of peak tailing include:
-
Secondary Interactions: Unwanted interactions between the numerous hydroxyl groups of this compound and active sites on the stationary phase, most commonly residual silanol groups on silica-based columns.[2][4]
-
Mobile Phase pH Mismatch: Operating at a mobile phase pH that is close to the pKa of this compound's phenolic groups can lead to mixed ionization states and peak distortion.[1][5]
-
Column Issues: Degradation or contamination of the column, or the formation of a void at the column inlet, can disrupt the packed bed and cause tailing.[2]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[2][6]
-
Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column.[2][6]
Q3: How do residual silanol groups on the HPLC column cause peak tailing with this compound?
A3: Silica-based reversed-phase columns (like C18) have residual silanol groups (Si-OH) on their surface that are not covered by the stationary phase.[4] These silanol groups are acidic and can become ionized (negatively charged) at mobile phase pH values above approximately 3.0.[3][5] this compound, with its multiple phenolic hydroxyl groups, can act as a weak acid. The ionized silanol groups can interact with this compound through hydrogen bonding or ionic interactions.[2] This secondary interaction mechanism retains some of the this compound molecules more strongly than the primary reverse-phase mechanism, causing them to elute later and resulting in a tailed peak.[7]
Q4: Can the sample solvent cause peak tailing for this compound?
A4: Yes, if the sample solvent is significantly stronger (less polar) than the initial mobile phase, it can cause peak distortion, including tailing.[2][8] For instance, dissolving a this compound sample in 100% acetonitrile while the initial mobile phase is 95% water can lead to poor peak shape for early eluting peaks. It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible.
Troubleshooting Guides
Issue: this compound peak is tailing.
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Evaluate the Mobile Phase pH
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[9][10]
-
Rationale: The goal is to suppress the ionization of both the this compound analyte and the residual silanol groups on the column. For acidic compounds like phenols, adjusting the mobile phase pH to be at least 2 units below the analyte's pKa ensures it remains in its neutral, protonated form, which enhances retention and improves peak shape.[11][12] Lowering the pH also protonates the residual silanol groups, minimizing secondary interactions.[3][4]
-
Action:
-
Lower the mobile phase pH by adding a small amount of acid (e.g., formic acid or phosphoric acid). A common starting point for phenolic compounds is a pH between 2.5 and 3.0.[6]
-
Ensure the mobile phase is adequately buffered to maintain a stable pH.
-
If using a gradient, ensure the pH of both mobile phase components is adjusted.
-
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Mobile Phase Component: To 1 L of HPLC-grade water, add a specified amount of acid. For example, a 0.1% (v/v) formic acid solution is commonly used.
-
pH Measurement: Use a calibrated pH meter to check the pH of the aqueous component. Adjust as necessary by adding small increments of acid.
-
Prepare Organic Mobile Phase: The organic component (e.g., acetonitrile or methanol) does not typically require pH adjustment.
-
Mobile Phase Preparation: Mix the aqueous and organic components in the desired ratio. If preparing the mobile phase manually, ensure thorough mixing.[7]
-
Degas: Degas the final mobile phase mixture before use.[13]
Step 2: Assess the Column Condition
The column is a primary suspect for peak tailing issues.[6]
-
Rationale: Column contamination, bed deformation, or the use of an inappropriate column type can all lead to poor peak shape.[2]
-
Actions:
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample matrix.[6]
-
Column Flushing: If the column is suspected to be contaminated, reverse flush it with a strong solvent (if the manufacturer allows).
-
Consider a New Column: If the column is old or has been used extensively with complex matrices, it may be degraded and need replacement.[6]
-
Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," where residual silanol groups are chemically deactivated to reduce secondary interactions.[3][4] Using a high-purity, fully end-capped column is highly recommended for analyzing polar compounds like this compound.[5]
-
Step 3: Optimize Sample Concentration and Injection Volume
Injecting too much analyte can overload the column.[2]
-
Rationale: Column overloading saturates the stationary phase, leading to a non-ideal chromatographic process and resulting in peak fronting or tailing.[2][6]
-
Actions:
-
Dilute the Sample: Prepare a dilution series of your this compound standard or sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, the original sample was likely overloaded.
-
Reduce Injection Volume: If dilution is not feasible, reduce the injection volume.[6]
-
Step 4: Check for Extra-Column Effects
Peak broadening and tailing can occur outside of the column.[2][5]
-
Rationale: Long or wide-bore tubing, poorly made connections, or a large detector cell volume can cause the analyte band to spread out after separation.[6]
-
Actions:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.005" or 0.12 mm ID) to connect the column to the detector.[5][6]
-
Check Fittings: Ensure all fittings are properly tightened and that there are no gaps between the tubing and the connection port.[8]
-
Data Summary: Troubleshooting Parameters
| Parameter | Recommendation for this compound | Rationale |
| Mobile Phase pH | 2.5 - 3.0 (Acidified with Formic or Phosphoric Acid) | Suppresses ionization of phenolic hydroxyls and residual silanols, minimizing secondary interactions.[3][6] |
| Column Type | High-purity, fully end-capped C18 or C8 | Minimizes available silanol groups for secondary interactions.[3][4] |
| Sample Solvent | Initial mobile phase composition | Avoids solvent mismatch effects that can distort peak shape. |
| Sample Concentration | Within the linear range of the column | Prevents column overload, which can cause peak tailing or fronting.[2] |
| System Tubing | Short length, narrow ID (e.g., < 0.17 mm) | Reduces extra-column volume to prevent band broadening.[6] |
Visual Guides
Logical Workflow for Troubleshooting Peak Tailing
Caption: A step-by-step workflow for diagnosing and resolving this compound peak tailing.
Signaling Pathway of Peak Tailing
Caption: The mechanism of secondary interactions causing peak tailing for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. support.waters.com [support.waters.com]
- 9. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Improving Punicafolin Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Punicafolin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an ellagitannin, a type of polyphenol found in pomegranates (Punica granatum) and other plants.[1] Like many polyphenols, this compound has low aqueous solubility, which can lead to precipitation in cell culture media, affecting the accuracy and reproducibility of experimental results.
Q2: What are the most common solvents for dissolving this compound?
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and ideally at or below 0.1%.[1] It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Q4: My this compound precipitated after I added it to the cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue. Filtering the medium to remove the precipitate is not recommended as this will alter the final concentration of this compound in an unquantifiable way. The best approach is to optimize the dissolution protocol. Refer to the Troubleshooting Guide below for detailed steps.
Troubleshooting Guides
Guide 1: this compound Precipitation in Stock Solution
| Problem | Possible Cause | Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or low temperature. | - Increase the volume of DMSO. - Gently warm the solution in a 37°C water bath for a short period. - Use sonication to aid dissolution. |
| Precipitate forms in the DMSO stock solution during storage. | The solution is supersaturated, or the storage temperature is too low. | - Store the stock solution at room temperature if it is stable. - If refrigeration is necessary, ensure the concentration is below the solubility limit at that temperature. - Before use, warm the stock solution to room temperature and vortex to redissolve any precipitate. |
Guide 2: Precipitation Upon Dilution in Cell Culture Media
| Problem | Possible Cause | Solution |
| Immediate precipitation when adding this compound stock to media. | The concentration of this compound in the media exceeds its aqueous solubility. | - Lower the final concentration of this compound in the assay. - Increase the volume of the media for dilution. - Add the stock solution to the media dropwise while vortexing or swirling to ensure rapid mixing.[2] - Pre-warm the cell culture media to 37°C before adding the stock solution. |
| Precipitate forms over time in the incubator. | The compound is unstable in the culture medium at 37°C, or the medium components are causing precipitation. | - Reduce the incubation time if experimentally feasible. - Prepare fresh working solutions immediately before each experiment. - Evaluate the stability of this compound in your specific cell culture medium.[3] - Consider using serum-free media for the duration of the treatment, as serum proteins can sometimes contribute to precipitation.[4][5] |
Quantitative Data Summary
Due to the lack of specific published solubility data for this compound, the following table provides an estimate based on data for a structurally related but more studied ellagitannin, Ellagic Acid, and general knowledge of polyphenol solubility. Note: These values are for guidance only and empirical determination is recommended.
| Solvent | Estimated Solubility of this compound | Notes |
| DMSO | 1-10 mg/mL | Should be sufficient for creating a concentrated stock solution for most cell-based assays. |
| Ethanol | 0.1-1 mg/mL | Lower solubility than DMSO. May require warming to fully dissolve. |
| Water | < 0.01 mg/mL | Essentially insoluble. Not recommended as a primary solvent. |
| Cell Culture Media (with serum) | < 10 µM | Solubility is significantly reduced in aqueous solutions. The final concentration should be carefully optimized. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 938.67 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh out 9.39 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a few minutes. Visually inspect to ensure no particles remain.
-
Once fully dissolved, the 10 mM stock solution can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogenous.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially , add the this compound stock solution to the medium dropwise while gently vortexing or swirling the tube to facilitate rapid and even dispersion. This minimizes localized high concentrations that can lead to precipitation.
-
Use the freshly prepared working solutions immediately for treating cells. Do not store diluted working solutions.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.
Signaling Pathways and Experimental Workflows
This compound, like other pomegranate polyphenols, is known to modulate several key signaling pathways involved in inflammation and cell proliferation.[6] The following diagrams illustrate these pathways and a general workflow for improving solubility.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: this compound may inhibit the NF-κB pathway by targeting IKK.
Caption: this compound may suppress inflammation via the MAPK pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. This compound|C41H30O26|CAS 88847-11-4 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Punicafolin in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Punicafolin in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound for research?
This compound is an ellagitannin found in various parts of the pomegranate (Punica granatum L.), particularly the leaves, husk (peel), and to a lesser extent, the juice derived from the whole fruit.[1][2][3] It is also found in Phyllanthus emblica.[3] For quantification studies, this compound is often extracted from pomegranate leaves or peel, which are considered rich sources.[1][2]
Q2: What are the main challenges in accurately quantifying this compound?
The primary challenges in this compound quantification include:
-
Extraction Efficiency: Selecting an appropriate solvent and method to efficiently extract this compound from the complex plant matrix.
-
Chemical Stability: this compound, like other ellagitannins, can be sensitive to degradation under certain conditions of heat, pH, and light.[4][5]
-
Isomeric Complexity: this compound exists as isomers, and it is crucial to separate them from other related compounds like punicalagin isomers, which can interfere with accurate quantification.[3][6][7]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in mass spectrometry-based methods, leading to inaccurate results.[8][9][10]
Q3: Which analytical techniques are most suitable for this compound quantification?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) are the most common and reliable methods for the quantification of this compound and other polyphenols.[11][12][13] These techniques offer the necessary selectivity and sensitivity to resolve this compound from a complex mixture and provide accurate measurements.
Troubleshooting Guides
Sample Preparation and Extraction
Problem: Low Extraction Yield of this compound
-
Possible Cause 1: Inappropriate Solvent System.
-
Solution: The choice of solvent significantly impacts the extraction yield. Mixtures of water with organic solvents like ethanol or methanol are often effective. For instance, ethanol has been shown to yield high extraction rates.[1] Consider optimizing the solvent-to-solid ratio and the percentage of organic solvent. Maceration with 50% and 75% concentrations of acetone, methanol, or ethanol has been explored.
-
-
Possible Cause 2: Inefficient Extraction Method.
-
Possible Cause 3: Degradation during Extraction.
Problem: Sample Inconsistency and Poor Reproducibility
-
Possible Cause 1: Inhomogeneous Sample.
-
Solution: Ensure the plant material (e.g., pomegranate peel) is dried and finely powdered to a uniform particle size to ensure consistent extraction.[15]
-
-
Possible Cause 2: Variability in Plant Material.
Chromatographic Separation
Problem: Poor Separation of this compound from Isomers and Other Phenols
-
Possible Cause 1: Suboptimal HPLC/UHPLC Column.
-
Possible Cause 2: Inadequate Mobile Phase Composition.
-
Solution: The mobile phase typically consists of an aqueous component with an acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[13][16] Fine-tuning the gradient elution program is critical for resolving closely eluting compounds. A shallow gradient can improve the separation of isomers.
-
-
Possible Cause 3: Isomer Interconversion.
-
Solution: Some related compounds, like punicalagin isomers, can interconvert in solution.[17] Analyze samples promptly after preparation and maintain consistent analytical conditions.
-
Mass Spectrometry Detection and Quantification
Problem: Inaccurate Quantification due to Matrix Effects
-
Possible Cause 1: Ion Suppression or Enhancement.
-
Solution: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[8][9][18] To mitigate this:
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds before LC-MS analysis.
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structurally similar compound can be used.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
-
-
Problem: Low Sensitivity and Poor Signal-to-Noise Ratio
-
Possible Cause 1: Suboptimal MS Parameters.
-
Possible Cause 2: Analyte Degradation in the Ion Source.
-
Solution: High temperatures in the ion source can degrade thermally labile compounds. Optimize the source temperature to achieve efficient ionization without causing degradation.[16]
-
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Pomegranate Peel Phenols
| Extraction Method | Solvent | Temperature (°C) | Duration | Yield | Reference |
| Soxhlet | Ethanol (99.9%) | 75 | 12 hours | 82.66% (w/w) | [1] |
| Maceration | Methanol | 40 | 1 hour | 8.26% | [14] |
| Maceration | Water | 40 | 1 hour | 5.90% | [14] |
| Decoction | Ultrapure Water | 95 | 1 hour | - | [15] |
| Ultrasound-Assisted | Hydroethanolic | - | - | - | [1] |
| Microwave-Assisted | Hydroethanolic | <100 | 5 minutes | - | [2] |
Table 2: HPLC Method Parameters for Punicalagin and Related Substances
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
| α-punicalagin, β-punicalagin, gallic acid, ellagic acid | Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm) | Acetonitrile and 2% glacial acetic acid | UV | [13] |
| Pentagalloylglucose | Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm) | Acetonitrile and 0.5% phosphoric acid | UV (279 nm) | [13] |
| Punicalagin isomers | Waters BEH C18 (50 x 2.1 mm, 1.7 µm) | 0.1% formic acid in water and 0.1% formic acid in acetonitrile | ESI-MS (Negative mode) | [16] |
Experimental Protocols
Protocol 1: Extraction of this compound from Pomegranate Leaves
This protocol is a generalized procedure based on common lab practices for extracting polyphenols.
-
Sample Preparation: Air-dry fresh pomegranate leaves at 40-50°C. Grind the dried leaves into a fine powder using a mill and sieve to ensure uniformity.
-
Extraction:
-
Weigh 10 g of the powdered leaf material.
-
Add 150 mL of 70% ethanol.
-
Perform ultrasound-assisted extraction for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Re-extract the pellet with another 100 mL of 70% ethanol and combine the supernatants.
-
-
Solvent Evaporation: Evaporate the ethanol from the combined supernatant under reduced pressure using a rotary evaporator at 45°C.
-
Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove non-polar impurities.
-
Final Preparation: The purified extract is lyophilized or dissolved in a suitable solvent for LC-MS analysis.
Protocol 2: Quantification of this compound by UPLC-MS/MS
This protocol outlines a general method for the quantification of this compound.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a low percentage of B, gradually increasing to elute this compound. For example: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-17 min, 40-95% B; 17-19 min, 95% B; 19-20 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: The deprotonated molecule of this compound [M-H]⁻.
-
Product Ions: Specific fragment ions of this compound. The exact m/z values for precursor and product ions should be determined by infusing a pure standard.
-
Optimization: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
If matrix effects are suspected, prepare matrix-matched standards or use an appropriate internal standard.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Visualizations
Caption: General experimental workflow for the extraction and quantification of this compound.
Caption: Troubleshooting decision workflow for common issues in this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Processing Factors Affecting the Phytochemical and Nutritional Properties of Pomegranate (Punica granatum L.) Peel Waste: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Storage stability of sterilized liquid extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography coupled with time-of-flight tandem mass spectrometry for comprehensive phenolic characterization of pomegranate fruit and flower extracts used as ingredients in botanical dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of punicalagins in commercial preparations and pomegranate cultivars, by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound|C41H30O26|CAS 88847-11-4 [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. itjfs.com [itjfs.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Minimizing degradation of Punicafolin during sample preparation
Technical Support Center: Minimizing Punicafolin Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during sample preparation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an ellagitannin, a type of hydrolyzable tannin, found in plants such as pomegranate (leaves) and Phyllanthus emblica.[1] As a complex polyphenolic compound, it is susceptible to degradation under various environmental conditions, which can significantly impact the accuracy of quantification and the assessment of its biological activity.
Q2: What are the primary factors that lead to the degradation of this compound?
The primary factors contributing to the degradation of this compound and other ellagitannins include:
-
pH: Ellagitannins are generally more stable in acidic conditions and are prone to hydrolysis and oxidation at neutral to alkaline pH.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV light, can induce photodegradation of phenolic compounds.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Enzymatic Activity: Endogenous enzymes (e.g., polyphenol oxidases, hydrolases) present in the plant matrix can degrade this compound upon cell lysis during sample preparation.
Q3: What are the visible signs of this compound degradation in a sample?
While this compound itself is not colored, its degradation can lead to the formation of other compounds that may alter the color of the extract, often resulting in a brownish hue. A more definitive indicator of degradation is a decrease in the this compound peak area and the appearance of new peaks corresponding to degradation products (such as ellagic acid) in HPLC chromatograms.
Q4: Can I store my plant material before extraction? If so, under what conditions?
Yes, but proper storage is critical. Fresh plant material should be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity and degradation. If fresh material cannot be used, it should be carefully dried at a low temperature (e.g., lyophilization or oven drying at < 40°C) and stored in a cool, dark, and dry place in a sealed container.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound detected in the final extract. | 1. Inappropriate extraction solvent: The solvent may not be optimal for extracting this compound. 2. Degradation during extraction: High temperatures, prolonged extraction times, or exposure to light may have degraded the compound. 3. Enzymatic degradation: Endogenous enzymes were not inactivated. | 1. Optimize extraction solvent: Use a mixture of an organic solvent (e.g., acetone or methanol) and water, often with the addition of an acid (e.g., formic acid or acetic acid) to improve stability and extraction efficiency. A common starting point is 70-80% aqueous acetone or methanol. 2. Control extraction conditions: Perform extraction at a low temperature (e.g., 4°C or on ice). Minimize extraction time and protect the sample from light by using amber glassware or covering with aluminum foil. 3. Inactivate enzymes: Immediately after harvesting, blanching the plant material or flash-freezing in liquid nitrogen can help inactivate enzymes. |
| High variability in this compound concentration between replicate samples. | 1. Inhomogeneous sample: The plant material was not uniformly ground or mixed. 2. Inconsistent sample preparation: Variations in extraction time, temperature, or solvent-to-solid ratio between samples. 3. Partial degradation: Inconsistent exposure to light, heat, or oxygen is causing variable degradation. | 1. Ensure sample homogeneity: Thoroughly grind the dried plant material to a fine, uniform powder and mix well before taking subsamples for extraction. 2. Standardize protocol: Strictly adhere to the same extraction protocol for all samples, ensuring consistent time, temperature, solvent volume, and agitation. 3. Maintain consistent conditions: Process all replicates simultaneously under identical conditions to minimize variability in degradation. |
| Appearance of a large ellagic acid peak and a small this compound peak in the chromatogram. | Hydrolysis of this compound: The ester linkages in this compound have been hydrolyzed, releasing ellagic acid. This is often caused by non-acidic pH or high temperatures during extraction or storage. | 1. Acidify the extraction solvent: Add a small amount of acid (e.g., 0.1% formic acid) to the extraction solvent to maintain a low pH and inhibit hydrolysis. 2. Reduce temperature: Perform all sample preparation steps at low temperatures. 3. Analyze samples promptly: Analyze extracts as soon as possible after preparation. If storage is necessary, store at -20°C or -80°C in an acidic solvent. |
| Gradual decrease in this compound concentration in stored extracts. | Oxidative and/or hydrolytic degradation during storage: Exposure to oxygen, light, and residual water, especially at non-optimal pH and temperature. | 1. Use appropriate storage solvent: Store the extract in an acidic, preferably non-aqueous or high-percentage organic solvent. 2. Inert atmosphere: Purge the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) before sealing. 3. Low temperature and darkness: Store extracts at -80°C in the dark. |
Quantitative Data on Stability of Related Compounds
Direct quantitative stability data for this compound is limited in the literature. The following tables provide data for the stability of other ellagitannins and anthocyanins from pomegranate, which can serve as a proxy for understanding the factors affecting this compound stability.
Table 1: Stability of Ellagitannins (ETs) in Strawberry Products During Storage
Data adapted from a study on the stability of ellagitannins in strawberry products, which share structural similarities with this compound.
| Storage Temperature (°C) | Storage Duration | % Decrease in Total Ellagitannins (Juice) | % Decrease in Total Ellagitannins (Puree) |
| -20 | 12 months | ~20% | ~15-28% |
| 4 | 12 months | ~50% | ~15-28% |
| 20 | 12 months | ~30% | ~15-28% |
| [2] |
Table 2: Thermal Degradation of Anthocyanins in Pomegranate Juice
Anthocyanins are also polyphenols found in pomegranate and their stability is similarly affected by temperature.
| Heating Temperature (°C) | Heating Duration | % Loss of Total Anthocyanins |
| 90 | 5 hours | 76 - 87% |
| [3] |
Experimental Protocols
Protocol 1: Recommended Extraction of this compound from Plant Material
This protocol is designed to minimize degradation during the extraction process.
-
Sample Preparation:
-
If using fresh plant material, flash-freeze in liquid nitrogen immediately after collection and store at -80°C until use.
-
Lyophilize the frozen material to dryness.
-
Grind the dried material to a fine, homogenous powder (e.g., using a grinder with cooling capabilities to prevent heating).
-
-
Extraction:
-
Solvent Preparation: Prepare an extraction solvent of 80% acetone in water (v/v) containing 0.1% formic acid. The acid helps to maintain a low pH and stabilize the ellagitannins.
-
Extraction Procedure:
-
Weigh approximately 100 mg of the dried plant powder into a centrifuge tube.
-
Add 10 mL of the pre-chilled extraction solvent.
-
Vortex thoroughly for 1 minute.
-
Perform extraction using an ultrasonic bath for 15 minutes at a low temperature (maintain the bath with ice water). Ensure the sample is protected from light.
-
Centrifuge the mixture at 4°C for 10 minutes at approximately 4000 x g.
-
Carefully collect the supernatant.
-
-
-
Sample Finalization:
-
Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an amber HPLC vial.
-
Analyze immediately by HPLC or store at -80°C under an inert atmosphere.
-
Protocol 2: HPLC-DAD Analysis of this compound
-
Instrumentation: A standard HPLC system with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
A typical gradient would start with a low percentage of B (e.g., 5-10%), increasing to a higher percentage (e.g., 30-50%) over 20-30 minutes to elute this compound and related compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: Monitor at multiple wavelengths, typically around 254 nm and 280 nm for tannins.
-
Quantification: Use an external standard of purified this compound for accurate quantification.
Visualizations
This compound Degradation Pathways
Caption: Factors leading to this compound degradation.
Recommended Workflow for Minimizing this compound Degradation
Caption: Workflow to minimize this compound degradation.
References
Technical Support Center: Enhancing the Resolution of Punicafolin from its Isomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Punicafolin from its isomers.
Troubleshooting Guide
Researchers may encounter several challenges when developing and running an HPLC method for this compound and its isomers. This guide addresses common issues in a question-and-answer format.
Q1: I am seeing poor resolution between this compound and a closely eluting peak, which I suspect is an isomer. What are the first steps to improve separation?
A1: Achieving good resolution between isomers requires careful optimization of your HPLC method. Here are the initial parameters to investigate:
-
Mobile Phase Composition: The ratio of your aqueous and organic solvents is a critical factor. For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your analytes, potentially improving separation.[1]
-
Gradient Slope: If you are using a gradient elution, a shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can significantly enhance the resolution of closely eluting compounds.
-
Flow Rate: Lowering the flow rate can lead to narrower peaks and better resolution, although it will increase the analysis time.[1]
Q2: I've adjusted the mobile phase and flow rate, but the resolution is still not optimal. What other parameters can I modify?
A2: If initial adjustments are insufficient, consider the following:
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Increasing the column temperature can sometimes improve peak shape and resolution, but it can also decrease retention. Conversely, lower temperatures can increase retention and may enhance resolution.[1] Experiment with temperatures in the range of 25-40°C.
-
Mobile Phase pH: The pH of the mobile phase can alter the ionization state of this compound and its isomers, which can significantly impact their retention and selectivity.[2][3][4][5] Since this compound is a phenolic compound, acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is common practice to suppress the ionization of phenolic hydroxyl groups, leading to better peak shape and retention.[6] Experimenting with small pH adjustments (e.g., from pH 2.5 to 3.5) may improve selectivity between isomers.
-
Choice of Organic Modifier: If you are using acetonitrile, switching to methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent-analyte interactions.
Q3: My this compound peak is tailing. What could be the cause and how can I fix it?
A3: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on the silica support of the column, can cause tailing. Using a high-purity, end-capped C18 column can minimize these interactions. Acidifying the mobile phase also helps to suppress silanol interactions.[7]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.
-
Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. If the problem persists, try flushing the column with a strong solvent or replacing the guard column.
Q4: I am observing broad peaks for this compound and its isomers. How can I improve peak sharpness?
A4: Broad peaks can be caused by issues within the HPLC system or the method itself:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.
-
Inappropriate Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate to see if peak shape improves.[1]
-
Column Efficiency: A loss of column efficiency, due to degradation of the stationary phase, can result in broader peaks. If your column is old or has been used extensively, it may need to be replaced. Using columns with smaller particle sizes (e.g., sub-2 µm) can significantly increase efficiency and lead to sharper peaks.[8]
Frequently Asked Questions (FAQs)
Q: What is a good starting point for an HPLC method to separate this compound and its isomers?
A: Based on methods for related ellagitannins, a good starting point would be a reversed-phase C18 column with a gradient elution using acidified water (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B. A shallow gradient with a flow rate of around 0.8-1.0 mL/min and a column temperature of 30-35°C would be a reasonable starting point.
Q: What type of HPLC column is best suited for this compound isomer separation?
A: A high-purity, end-capped C18 column is the most common choice for the separation of phenolic compounds like this compound.[9] Columns with a smaller particle size (e.g., 3 µm or sub-2 µm) will generally provide higher resolution.
Q: How can I confirm the identity of this compound and its isomers in my chromatogram?
A: The most definitive way to identify your peaks is to use a mass spectrometer (MS) coupled to your HPLC system (LC-MS). The mass-to-charge ratio (m/z) and fragmentation pattern can confirm the identity of this compound and help to distinguish between its isomers. If an MS detector is not available, comparison of retention times with a certified reference standard is the standard method.
Q: Are there any special considerations for sample preparation when analyzing this compound?
A: this compound, like other ellagitannins, can be sensitive to degradation. It is important to protect samples from excessive heat and light. Extracts should be filtered through a 0.22 µm or 0.45 µm filter before injection to prevent clogging of the HPLC system.
Experimental Protocols
Proposed HPLC Method for Separation of this compound Isomers
This protocol is a starting point and may require optimization for your specific sample matrix and instrumentation.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with UV/PDA detector |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10-30% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: A troubleshooting workflow for improving the HPLC resolution of this compound isomers.
Caption: A general experimental workflow for the analysis of this compound by HPLC.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Punicafolin by LC-MS
Welcome to the technical support center for the LC-MS analysis of Punicafolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, plant extracts).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in poor accuracy, imprecision, and unreliable quantification.[3][4] Given this compound's complex polyphenolic structure, it is susceptible to interference from endogenous matrix components like phospholipids, salts, and other metabolites which can compromise the quality of bioanalytical results.[2][4]
Q2: How can I quantitatively assess the magnitude of matrix effects in my this compound assay?
A2: The most widely accepted method for quantifying matrix effects is the post-extraction spike method .[2] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent. The result is expressed as a Matrix Factor (MF).
-
Matrix Factor (MF) Calculation:
-
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
For a robust validation, this assessment should be performed using at least six different lots of the biological matrix to account for variability between sources.[5]
Q3: My this compound signal is showing significant ion suppression. What are the primary strategies to resolve this?
A3: Overcoming ion suppression involves a systematic approach focusing on three main areas:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before they enter the LC-MS system. More rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) are generally more effective than simpler methods like "dilute-and-shoot" or protein precipitation.[4][6]
-
Improve Chromatographic Separation: Modifying your HPLC/UPLC method to chromatographically separate this compound from co-eluting matrix components is a crucial step. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of a standard C18).[4]
-
Employ a Suitable Internal Standard (IS): Using a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects. A SIL-IS will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification. If a SIL-IS is unavailable, a structural analog can be used, but it must be proven to track the analyte's behavior closely.[2]
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?
A4: While the optimal technique can be matrix-dependent, a general hierarchy of effectiveness for reducing matrix effects is as follows:
-
Solid-Phase Extraction (SPE): Offers the most thorough cleanup by selectively isolating this compound while washing away a significant portion of interfering compounds like salts and phospholipids.[6][7]
-
Liquid-Liquid Extraction (LLE): Can be effective at removing highly polar or non-polar interferences depending on the solvent system used.
-
Protein Precipitation (PPT): A fast but less selective method. While it effectively removes large proteins, many smaller endogenous molecules that cause matrix effects remain in the supernatant.[3][4] This method often results in more significant matrix effects compared to SPE or LLE.[4]
Below is a table summarizing hypothetical, yet typical, results from a methods comparison study for this compound analysis in human plasma.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: My this compound peak is showing significant tailing, leading to poor integration and inconsistent results. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Secondary Silanol Interactions: this compound has numerous hydroxyl groups that can interact with active silanol sites on the silica-based column packing.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). The low pH will suppress the ionization of silanol groups, minimizing these secondary interactions.[8] Consider using a column with end-capping or a hybrid particle technology.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Contamination/Degradation: Buildup of matrix components can damage the stationary phase.
-
Solution: Use a guard column and implement a robust column washing procedure after each batch.
-
-
Issue 2: Inconsistent Results and High Variability Between Injections
-
Question: I'm observing high %CV on my quality control (QC) samples for this compound. What are the likely sources of this variability?
-
Answer & Troubleshooting Steps:
-
Variable Matrix Effects: This is the most common cause, especially if using a less effective sample preparation method like protein precipitation. Different lots of biological matrix can have varying levels of interfering compounds.[9]
-
Solution: Implement a more robust sample cleanup method like SPE. The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[2]
-
-
Analyte Instability: Ellagitannins can be unstable, particularly at non-optimal pH or temperature.[10]
-
Solution: Keep samples cooled in the autosampler (e.g., 4°C). Perform stability assessments (freeze-thaw, bench-top, long-term) during method validation to understand this compound's stability in the matrix and processed samples.
-
-
Carryover: this compound may adsorb to parts of the LC system.
-
Solution: Optimize the autosampler wash procedure. Use a strong organic solvent, potentially with a different pH, in the wash solution to ensure the needle and injection port are thoroughly cleaned between runs.
-
-
Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effects for this compound
This protocol describes the post-extraction spike method to calculate the Matrix Factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound standard into the final mobile phase composition at low, medium, and high concentrations (e.g., corresponding to your QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step, spike the this compound standard into the clean extract at the same low, medium, and high concentrations.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before extraction at the same concentrations. This set is used to determine recovery, not the matrix factor.
-
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Factor (MF):
-
For each concentration level and each matrix lot, calculate the MF using the formula: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Evaluate Results: An MF between 0.85 and 1.15 is often considered acceptable, but this can vary. The key is consistency; the coefficient of variation (%CV) of the MF across the different matrix lots should be less than 15%.
Protocol 2: Recommended Starting Sample Preparation Method (SPE) for this compound in Plasma
This protocol provides a general starting point for developing a Solid-Phase Extraction method.
-
Pre-treatment: To 100 µL of plasma, add 200 µL of 2% formic acid in water. Vortex to mix. This step helps to precipitate proteins and dissociate this compound from any protein binding.
-
SPE Cartridge Conditioning: Condition a mixed-mode polymer-based SPE cartridge (e.g., a hydrophilic-lipophilic balanced, or HLB, type) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS system.
Visualizations
Workflow for Troubleshooting Ion Suppression
Caption: A logical workflow for diagnosing and resolving ion suppression in this compound LC-MS analysis.
Decision Tree for Sample Preparation Method Selection
Caption: Decision guide for selecting an appropriate sample preparation method for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling Phenolic Composition in Pomegranate Peel From Nine Selected Cultivars Using UHPLC-QTOF-MS and UPLC-QQQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aging of biological matrices and its effect on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the stability of Punicafolin in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Punicafolin in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in solution?
This compound, an ellagitannin, is generally more stable in acidic conditions. Its stability is significantly influenced by factors such as pH, temperature, and light exposure. Like other ellagitannins, it is prone to degradation in neutral to basic environments, especially at elevated temperatures.
Q2: What are the primary degradation products of this compound?
The degradation of this compound, similar to other ellagitannins, primarily involves hydrolysis. This process breaks down the complex structure into smaller, more stable molecules. The main degradation products are typically ellagic acid and gallic acid .
Q3: How does pH affect the stability of this compound?
This compound exhibits its highest stability in acidic solutions (pH < 4). As the pH increases towards neutral (pH 7) and into the basic range (pH > 7), the rate of degradation increases significantly. This is a critical factor to control in experimental setups.
Q4: Is this compound sensitive to temperature?
Yes, elevated temperatures accelerate the degradation of this compound, particularly in neutral and basic solutions. For optimal stability, it is recommended to store this compound solutions at low temperatures (e.g., 4°C) and avoid prolonged exposure to heat.
Q5: Does light exposure impact the stability of this compound?
Exposure to light, particularly UV radiation, can contribute to the degradation of this compound. It is advisable to protect this compound solutions from light by using amber vials or by working in low-light conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | - High pH of the solvent: Neutral or basic conditions accelerate hydrolysis. - Elevated temperature: Heat speeds up degradation reactions. - Light exposure: Photodegradation may be occurring. | - Adjust the pH of the solution to an acidic range (pH 3-4) using a suitable buffer (e.g., citrate buffer). - Store solutions at refrigerated temperatures (4°C) and minimize time at room temperature. - Protect the solution from light by using amber glassware or covering containers with aluminum foil. |
| Precipitate formation in the this compound solution. | - Formation of insoluble degradation products: Ellagic acid, a primary degradation product, has low solubility in aqueous solutions. | - This is often an indicator of degradation. Review and optimize the storage conditions (pH, temperature, light protection) to prevent further degradation. Centrifugation and filtration can remove the precipitate, but the remaining solution will have a lower this compound concentration. |
| Inconsistent results in bioactivity assays. | - Degradation of this compound during the experiment: The experimental conditions (e.g., cell culture media at physiological pH) may be causing rapid degradation. | - Prepare fresh solutions of this compound immediately before use. - If possible, adjust the pH of the experimental medium for short-term assays, ensuring it does not affect the biological system. - Consider using stabilizing agents (see below) if compatible with the experimental setup. |
Strategies for Improving this compound Stability
Several strategies can be employed to enhance the stability of this compound in solution. The choice of method will depend on the specific experimental requirements.
pH Control
Maintaining an acidic pH is the most critical factor for stabilizing this compound.
-
Recommendation: Prepare and store this compound in an acidic buffer, such as a citrate or acetate buffer, with a pH between 3 and 4.
Temperature Control
Low temperatures slow down the rate of hydrolytic degradation.
-
Recommendation: Store stock solutions and working solutions at 4°C. For long-term storage, consider freezing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protection from Light
Minimizing light exposure can prevent photodegradation.
-
Recommendation: Use amber-colored vials or tubes. Alternatively, wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
Use of Stabilizing Agents
Certain additives can help protect this compound from degradation.
-
Ascorbic Acid (Vitamin C): Acts as an antioxidant and can help prevent oxidative degradation of polyphenols.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules like this compound, encapsulating and protecting them from the surrounding environment.
Summary of Stability-Influencing Factors and Recommendations
| Factor | Impact on Stability | Recommendation |
| pH | High pH (neutral to basic) significantly increases degradation. | Maintain an acidic pH (3-4) using a suitable buffer. |
| Temperature | Elevated temperatures accelerate degradation. | Store solutions at low temperatures (4°C or frozen). |
| Light | Exposure to light, especially UV, can cause degradation. | Protect solutions from light using amber vials or foil. |
| Oxygen | Can contribute to oxidative degradation. | Consider de-gassing solvents or working under an inert atmosphere for sensitive applications. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard this compound Solution
-
Preparation of Buffer: Prepare a 0.1 M citrate buffer and adjust the pH to 3.5.
-
Dissolution of this compound: Weigh the desired amount of this compound and dissolve it in the pre-prepared citrate buffer. Gentle sonication can be used to aid dissolution if necessary.
-
Storage: Store the solution in an amber vial at 4°C for short-term use (up to one week). For longer-term storage, aliquot the solution into amber cryovials and store at -80°C.
Protocol 2: Stability Assessment of this compound using HPLC
-
Sample Preparation: Prepare this compound solutions under different conditions to be tested (e.g., different pH buffers, temperatures, light exposures).
-
Time-Point Sampling: At designated time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
Sample Quenching (Optional but Recommended): Immediately mix the aliquot with an equal volume of a "quenching" solution (e.g., a highly acidic solution or a solvent that precipitates interfering substances) to stop further degradation before analysis.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method. A typical method would involve a C18 column and a gradient elution with mobile phases consisting of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Quantification: Monitor the peak area of this compound at a specific wavelength (e.g., 254 nm or 280 nm) to determine its concentration at each time point.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Troubleshooting low recovery of Punicafolin during fractionation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low recovery of Punicafolin during fractionation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to purify?
This compound is a complex ellagitannin, a type of hydrolyzable tannin, found in plants like pomegranate (Punica granatum) and Phyllanthus emblica.[1][2] Its structure consists of a glucose core linked to multiple galloyl and hexahydroxydiphenoyl (HHDP) groups via ester bonds.[1] Several factors contribute to purification challenges:
-
Large Molecular Weight: With a molar mass of 938.63 g/mol and a chemical formula of C41H30O26, it is a large and complex molecule.[2]
-
Instability: As a hydrolyzable tannin, this compound is sensitive to degradation. The ester linkages in its structure can be easily broken by high temperatures, non-neutral pH, and prolonged exposure to certain solvents.[3][4]
-
High Polarity: The numerous phenolic hydroxyl groups make the molecule highly polar, influencing its solubility and interaction with chromatographic media.[4]
-
Co-extraction of Similar Compounds: Plant extracts contain a complex mixture of other polyphenols and tannins with similar chemical properties, making sharp separation difficult.[3][5]
Q2: My this compound yield is very low. Where should I start troubleshooting?
Low recovery is typically traced back to one of three stages: initial extraction, compound degradation, or the fractionation/purification process itself. A systematic approach is recommended to pinpoint the issue. Start by evaluating your extraction efficiency, then assess potential degradation, and finally, optimize your chromatographic separation.
Caption: Troubleshooting workflow for low this compound recovery.
Q3: How can I optimize my extraction protocol for this compound?
The choice of extraction solvent and conditions is critical for maximizing the yield of polyphenols while minimizing the co-extraction of interfering substances.[4]
-
Solvent Selection: Hydroethanolic or hydromethanolic solutions (typically 50-80%) are highly effective for extracting polar polyphenols like this compound.[6] Pure alcohol is often less effective because water is needed to increase solvent polarity to match that of the target phenolics.[6] Using slightly acidified solvents (e.g., with 0.1% trifluoroacetic acid or formic acid) can improve the stability and recovery of some phenolics.[7][8]
-
Temperature and Time: High temperatures and long extraction times can lead to the degradation of tannins.[4] Aim for moderate temperatures (e.g., 40-60°C) and the shortest effective extraction time.[9][10] Advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve efficiency at lower temperatures and shorter times.[6][[“]]
-
Sample Pre-treatment: Ensure the plant material is properly dried (freeze-drying is often preferred to air-drying to preserve phenolic content) and ground to a fine, homogenous powder to maximize the surface area for extraction.[4]
Q4: Is it possible that this compound is degrading during my experiment? How can I prevent this?
Yes, degradation is a major cause of low recovery for hydrolyzable tannins.[3] this compound's ester bonds are susceptible to hydrolysis, and its phenolic groups are prone to oxidation.
-
Control pH: Avoid alkaline conditions, which rapidly degrade polyphenols.[4] Maintain a neutral or slightly acidic pH (pH 4-6) throughout extraction and purification.
-
Limit Heat Exposure: Use moderate temperatures during extraction and concentration steps. Rotary evaporation should be performed at the lowest feasible temperature (e.g., <40°C).
-
Prevent Oxidation: Work quickly and consider using antioxidants (like ascorbic acid) or performing steps under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. Store extracts and fractions at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protected from light. Studies on other ellagitannins show significant degradation over time, even at refrigeration temperatures.[12][13]
Caption: Conceptual diagram of this compound's hydrolyzable structure.
Q5: Which fractionation technique is best for this compound?
There is no single "best" method; the choice depends on the scale of purification, required purity, and available equipment. A multi-step approach is often necessary.
-
Initial Cleanup: For crude extracts, initial fractionation using solid-phase extraction (SPE) with C18 or macroporous resins (e.g., Amberlite XAD) can remove sugars and other highly polar impurities, enriching the polyphenolic fraction.[8]
-
Column Chromatography: Sephadex LH-20 is commonly used for separating polyphenols based on size and polarity. It is effective for group separation of tannins from smaller phenolics.[14]
-
Counter-Current Chromatography (CCC/HSCCC): This liquid-liquid partitioning technique is excellent for preparative scale purification of tannins because it avoids irreversible adsorption to a solid support, leading to high recovery rates.[7][15] It is a powerful tool for isolating compounds from complex mixtures.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers the highest resolution for final purification steps to achieve high-purity this compound.[8] However, it can be costly and sample loss can occur if not optimized.[3]
Data and Parameters
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C41H30O26 | [2] |
| Molar Mass | 938.63 g/mol | [2] |
| Class | Ellagitannin (Hydrolyzable Tannin) | [1][16] |
| Appearance | Typically a powder | N/A |
| Key Structural Units | Glucose, Galloyl, Hexahydroxydiphenoyl (HHDP) | [1] |
Table 2: Recommended Starting Conditions for Extraction & Fractionation
| Parameter | Recommendation | Rationale |
| Extraction | ||
| Solvent | 70% Ethanol or 70% Methanol | Balances polarity for efficient extraction of polyphenols.[6] |
| Temperature | < 60°C (ideally 25-40°C) | Minimizes thermal degradation of tannins.[4][9] |
| pH | 4.0 - 6.0 | Prevents base-catalyzed hydrolysis of ester bonds.[4] |
| Fractionation (Column) | ||
| Stationary Phase | Sephadex LH-20, C18, Polyamide | Proven effectiveness for separating polyphenols.[14] |
| Mobile Phase (Normal) | e.g., Ethanol/Water gradients | Good for separating based on polarity on Sephadex.[14] |
| Mobile Phase (Reverse) | e.g., Acetonitrile/Water or Methanol/Water with 0.1% acid | Standard for C18 HPLC; acid improves peak shape and stability.[8] |
| Fractionation (HSCCC) | ||
| Biphasic System | e.g., n-butanol:ethyl acetate:water (4:1:5, v/v/v) | System must be chosen based on the partition coefficient (K) of this compound.[15] |
Experimental Protocols
Protocol 1: General Extraction of this compound
-
Preparation: Lyophilize fresh plant material (e.g., pomegranate leaves) and grind into a fine powder (e.g., 40-60 mesh).
-
Extraction: Macerate the powdered material in 70% aqueous ethanol (1:20 w/v) at room temperature for 2 hours with constant stirring. Protect the mixture from light.
-
Filtration: Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper. Re-extract the solid residue one more time under the same conditions to ensure complete extraction.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C until the ethanol is removed.
-
Lyophilization: Freeze the remaining aqueous extract and lyophilize to obtain the crude polyphenolic powder. Store the crude extract at -20°C until fractionation.
Protocol 2: Fractionation using Sephadex LH-20 Column Chromatography
-
Column Packing: Swell Sephadex LH-20 resin in 100% methanol for at least 3 hours. Pack a glass column with the swollen resin to the desired bed volume.
-
Equilibration: Equilibrate the column by washing with 3-5 bed volumes of the initial mobile phase (e.g., 100% methanol or a low-concentration ethanol-water mixture).
-
Sample Loading: Dissolve a known amount of the crude extract from Protocol 1 in a minimal volume of the initial mobile phase. Carefully load the sample onto the top of the column bed.
-
Elution: Elute the column with a stepwise or linear gradient of decreasing polarity. For example, start with 100% water and gradually increase the percentage of ethanol or methanol.[14]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 10-15 mL) using a fraction collector.
-
Analysis: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC. Pool the fractions containing the compound of interest.
Protocol 3: Analytical HPLC for this compound Detection
-
System: An HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting from ~5-10% B to ~30-40% B over 30-40 minutes. (Note: This must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 254 nm and 370 nm, as ellagitannins typically have strong absorbance at these wavelengths.
-
Injection Volume: 10-20 µL.
-
Quantification: Use an external standard of purified this compound to create a calibration curve for accurate quantification.
References
- 1. This compound|C41H30O26|CAS 88847-11-4 [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recovery of polyphenols from distillery stillage by microwave-assisted, ultrasound-assisted and conventional solid–liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106349301A - Method for separating and purifying punicalagin in pomegranate peel - Google Patents [patents.google.com]
- 10. CN104327131A - Method for extracting punicalagin from pomegranate peel - Google Patents [patents.google.com]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. Stability of ellagitannins in processing products of selected Fragaria fruit during 12 months of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. researchgate.net [researchgate.net]
- 16. Showing Compound this compound (FDB001230) - FooDB [foodb.ca]
Validation & Comparative
Comparative antioxidant activity of Punicafolin vs. Punicalagin.
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of two prominent ellagitannins found in pomegranate (Punica granatum): Punicafolin and Punicalagin. While both compounds contribute to the well-documented health benefits of pomegranate, they differ in their primary location within the plant and, consequently, in their reported antioxidant capacities. Punicalagin is predominantly found in the fruit's peel and juice, whereas this compound is a major constituent of the leaves[1]. This comparison synthesizes available experimental data to offer an objective overview of their relative antioxidant performance.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies on the antioxidant activity of isolated this compound and Punicalagin are limited in publicly available literature. However, by examining data from studies on pomegranate leaf extracts (rich in this compound) and isolated Punicalagin, we can draw inferences about their relative potency. The following table summarizes key antioxidant activity metrics from various in vitro assays.
| Antioxidant Assay | This compound (from Pomegranate Leaf Extract) | Punicalagin (Isolated) | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | 4.5 µg/mL - 120.345 µg/mL[2][3] | ~14.75 µg/mL (from peel extract)[4] | Ascorbic Acid: 9.65 µg/mL[5] |
| Superoxide Radical Scavenging Activity (IC50) | 40.31 µg/mL[5] | Data not available for isolated compound | Ascorbic Acid: 9.65 µg/mL[5] |
| Ferric Reducing Antioxidant Power (FRAP) (RC50) | 21.28 µg/mL[5] | Data not available for isolated compound | Ascorbic Acid: 7.72 µg/mL[5] |
| ABTS Radical Scavenging Activity (EC50) | Data not available for isolated compound | 62.15 ± 0.01 µg/mL (from peel extract)[6] | - |
| Ferrous Ion Chelating Activity (%) | Data not available for isolated compound | 18% at 0.15 mg/mL[7] | EDTA: 97%[7] |
Note: The data for this compound is derived from studies on pomegranate leaf extracts, where it is a major component. The antioxidant activity of the extract is attributed to its various constituents, including but not limited to this compound. The data for Punicalagin is a mix of studies on the isolated compound and peel extracts rich in Punicalagin. Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Methodology:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
The test compounds (this compound, Punicalagin) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.
-
A specific volume of the DPPH solution is mixed with a specific volume of the sample or standard.
-
The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
A control is prepared using the solvent instead of the antioxidant solution.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of percent inhibition against concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of the pre-formed ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at a specific wavelength.
-
Methodology:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
A small volume of the test sample or standard (e.g., Trolox) is added to a cuvette or microplate well.
-
A larger volume of the ABTS•+ working solution is added to initiate the reaction.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of the ABTS•+ radical is calculated using the same formula as in the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
-
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the sample or standard is mixed with a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes) at 37°C.
-
A standard curve is prepared using known concentrations of a standard antioxidant like ferrous sulfate or Trolox.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is often expressed as mg of ascorbic acid equivalents or µmol of Fe(II) equivalents.
-
Signaling Pathways and Mechanisms of Action
The antioxidant activity of ellagitannins like this compound and Punicalagin is not solely based on direct radical scavenging. They also exert their effects by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. opensciencepublications.com [opensciencepublications.com]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Punicafolin and Ellagic Acid: A Comparative Analysis of Cytotoxicity in Cancer Cells
For Immediate Release
This guide provides a detailed comparison of the cytotoxic effects of two natural polyphenolic compounds, punicafolin and ellagic acid, on various cancer cell lines. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, an ellagitannin found in pomegranates, and its related compound, ellagic acid, have garnered significant attention for their potential anticancer properties.[1] Both compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in numerous cancer types.[1][2] This guide synthesizes available experimental data to provide a direct comparison of their cytotoxic efficacy and underlying molecular mechanisms.
Comparative Cytotoxicity: Quantitative Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and ellagic acid in various cancer cell lines as reported in the literature. A lower IC50 value indicates greater potency.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| AGS | Gastric Cancer | Not explicitly stated, but showed dose-dependent cytotoxicity | [3] |
| HGC-27 | Gastric Cancer | Not explicitly stated, but showed dose-dependent cytotoxicity | [3] |
| 23132/87 | Gastric Cancer | Not explicitly stated, but showed dose-dependent cytotoxicity | [3] |
| A549 | Lung Cancer | ~25 µg/ml (for a related compound, Tri-O-punicyl glycerol) | [4] |
Note: Data for pure this compound is limited; some studies use extracts or related compounds.
Table 2: IC50 Values of Ellagic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer | 29.12 ± 1.15 | [5] |
| MDA-MB-231 | Breast Cancer | 20.51 ± 1.22 | [5] |
| T24 | Bladder Cancer | 20 | [6] |
| HOS | Osteogenic Sarcoma | ~21.5 (6.5 µg/mL) | [1] |
| A549 | Lung Cancer | 72.3 µg/ml (for an ellagic acid nanocomposite) | [7] |
Head-to-Head Comparison in HepG2 Cells
A study directly comparing punicalagin (which is metabolized to ellagic acid) and ellagic acid in human hepatoma (HepG2) cells found that punicalagin was more effective at inducing apoptosis.[8] At concentrations of 50 and 100 µM, punicalagin led to a higher percentage of late-stage apoptotic cells (23.30% and 35.05%, respectively) compared to ellagic acid (16.13% and 23.80%, respectively).[8] This suggests that in its original, more complex form, the pomegranate-derived compound may have superior cytotoxic activity in certain cancer models.
Mechanisms of Action: A Comparative Overview
Both this compound and ellagic acid exert their cytotoxic effects through multiple signaling pathways, primarily culminating in the induction of apoptosis.
This compound: this compound has been shown to induce apoptosis by activating the intrinsic pathway.[2] This involves the upregulation of pro-apoptotic proteins like Bax and caspases-3 and -9, and the downregulation of the anti-apoptotic protein Bcl-2.[2][9] It can also trigger autophagy, another form of programmed cell death, by modulating the MAPK and mTOR signaling pathways.[2][10] Furthermore, this compound can inhibit tumor cell invasion by suppressing the activity of matrix metalloproteinases (MMP-2 and MMP-9) through the Erk and NF-κB pathways.[3][11]
Ellagic Acid: Ellagic acid also robustly induces apoptosis through both intrinsic and extrinsic pathways.[12][13] It increases the Bax/Bcl-2 ratio, promotes the release of cytochrome c from mitochondria, and activates caspases-3, -8, and -9.[12][13] Ellagic acid can arrest the cell cycle, often at the G1/S or G2/M phase, by upregulating cell cycle inhibitors like p21 and p27.[12][14] Additionally, it has been found to inhibit key survival pathways such as PI3K/Akt and NF-κB.[13][15] Some studies also point to its ability to generate reactive oxygen species (ROS), leading to DNA damage and subsequent cell death.[16]
Signaling Pathway Diagrams
Caption: this compound's mechanism of cytotoxicity.
Caption: Ellagic acid's mechanism of cytotoxicity.
Experimental Protocols
The following are generalized methodologies for common assays used to determine cytotoxicity, as compiled from the reviewed literature.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 4,000-8,000 cells/well) and allowed to adhere overnight.[17]
-
Treatment: Cells are treated with various concentrations of the test compound (this compound or ellagic acid) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[5][17]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for a further 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded and treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS.[18]
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[18]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[18]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Caption: General workflow for cytotoxicity testing.
Conclusion
Both this compound and ellagic acid demonstrate significant cytotoxic activity against a range of cancer cell lines. While ellagic acid has been more extensively studied, available evidence suggests that this compound and its parent compounds like punicalagin may exhibit equal or even superior potency in certain contexts.[8] Their mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways like PI3K/Akt, NF-κB, and Erk. The selective cytotoxicity of these natural compounds towards cancer cells highlights their potential as valuable candidates for further investigation in cancer prevention and therapy.[19][20]
References
- 1. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Punicalagin Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ellagic Acid Inhibits Bladder Cancer Invasiveness and In Vivo Tumor Growth [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. famecancermuseum.com [famecancermuseum.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Punicalagin, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound|C41H30O26|CAS 88847-11-4 [benchchem.com]
- 12. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence [mdpi.com]
- 13. Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ellagic acid promotes A549 cell apoptosis via regulating the phosphoinositide 3-kinase/protein kinase B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation of the Anticancer Activity of Medicinal Plants Predominantly Accumulating Ellagic Acid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ellagic Acid and Resveratrol Prevent the Development of Cisplatin Resistance in the Epithelial Ovarian Cancer Cell Line A2780 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of Pomegranate Polyphenolics in Breast Cancer Cells in Vitro and Vivo - Potential Role of miRNA-27a and miRNA-155 in Cell Survival and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acgpubs.org [acgpubs.org]
Comparative study of Punicafolin and other pomegranate tannins on apoptosis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pro-apoptotic effects of Punicafolin and other prominent pomegranate tannins, including Punicalagin, Ellagic Acid, and Gallic Acid. The information presented is collated from various scientific studies to facilitate an objective comparison of their performance, supported by experimental data and detailed methodologies.
Introduction to Pomegranate Tannins and Apoptosis
Pomegranate (Punica granatum L.) is a rich source of bioactive polyphenols, particularly tannins, which have garnered significant interest for their potential therapeutic properties, including their ability to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Pomegranate tannins have been shown to modulate key signaling pathways that trigger this cellular suicide mechanism, making them promising candidates for cancer chemoprevention and therapy. This guide focuses on a comparative analysis of this compound, Punicalagin, Ellagic Acid, and Gallic Acid in their ability to induce apoptosis.
Comparative Efficacy in Inducing Apoptosis
The following table summarizes the available quantitative data on the apoptotic effects of this compound, Punicalagin, Ellagic Acid, and Gallic Acid across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, such as cell growth.
| Compound | Cell Line | Assay | IC50 / Concentration | Duration (hours) | Key Findings |
| This compound | - | - | Data not widely available in comparative studies | - | Induces apoptosis; further comparative research needed. |
| Punicalagin | HepG2 (Liver) | MTT Assay | 83.47 µM | 48 | More effective than Ellagic Acid in inhibiting cell proliferation.[1] |
| U2OS, MG63, SaOS2 (Osteosarcoma) | - | 100 µM | 48 | Substantial increase in early and late apoptotic cells.[2] | |
| NB4, MOLT-4 (Leukemia) | MTS Assay | Dose-dependent decrease in cell viability | - | Induces apoptosis and autophagy.[3] | |
| Gastric Cancer Cells | CCK-8 Assay | Dose-dependent cytotoxicity | - | Promotes apoptosis via inhibition of Erk and NF-κB pathways.[4] | |
| Ellagic Acid | HepG2 (Liver) | MTT Assay | 94.70 µM | 48 | Inhibits cell proliferation and induces apoptosis.[1] |
| Pancreatic Cancer Cells | - | 10 to 50 µM | - | Stimulates apoptosis through the mitochondrial pathway.[5] | |
| T24 (Bladder) | - | - | - | Induces G0/G1 arrest and apoptosis through caspase-3 activation.[6] | |
| HOS (Osteogenic Sarcoma) | - | 10 µg/ml | 24, 48, 72 | Induces apoptosis via up-regulation of Bax and activation of caspase-3.[7] | |
| U251 (Glioblastoma) | CCK-8 Assay | 25-200 µM | 48 | Significantly reduced cell viability and induced robust apoptosis. | |
| Gallic Acid | HCT-15 (Colon) | MTT Assay | 740 µmol/L | 24, 48, 72 | Inhibits proliferation and induces ROS-dependent apoptosis.[8] |
| PANC-1, MIA PaCa-2 (Pancreatic) | - | - | - | Induces apoptosis via ROS production and ER stress.[9] | |
| H446 (Small Cell Lung) | - | 3 µg/ml | 6, 12, 24 | Inhibits growth and enhances cisplatin-induced apoptosis.[10] | |
| AGS (Gastric Adenocarcinoma) | Cell Death ELISA | - | 24 | Induces apoptosis through both extrinsic and intrinsic pathways.[11] |
Signaling Pathways in Apoptosis Induction
Pomegranate tannins induce apoptosis through the modulation of intricate signaling cascades. The two primary pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major mechanism for apoptosis induced by pomegranate tannins. It involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.
-
Bcl-2 Family Proteins: Pomegranate tannins, including Punicalagin and Ellagic Acid, have been shown to modulate the expression of Bcl-2 family proteins.[7][12] They typically upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][12][13] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway.
-
Caspase Activation: The release of cytochrome c into the cytosol triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[3][13][14]
Caption: Intrinsic apoptosis pathway induced by pomegranate tannins.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Gallic acid, for instance, has been shown to upregulate the expression of Fas, FasL, and DR5 in gastric adenocarcinoma cells, thereby activating this pathway.[11]
-
Death Receptor Activation: The binding of ligands to death receptors like Fas and DR5 leads to the recruitment of adaptor proteins and pro-caspase-8.
-
Caspase-8 Activation: This proximity induces the auto-activation of caspase-8, which then directly activates effector caspases like caspase-3, or cleaves Bid to tBid, which in turn activates the intrinsic pathway.
Caption: Extrinsic apoptosis pathway activated by Gallic Acid.
Other Key Signaling Molecules
-
p53: The tumor suppressor protein p53 plays a role in apoptosis induced by some pomegranate tannins. Ellagic acid has been shown to induce p53 expression, which can lead to cell cycle arrest and apoptosis.[6] Conversely, in certain cell types like human placental syncytiotrophoblasts, punicalagin has been found to downregulate p53 to attenuate hypoxia-induced apoptosis.[7][15]
-
NF-κB: The transcription factor NF-κB is a key regulator of cell survival. Ellagic acid and Punicalagin have been demonstrated to inhibit the NF-κB signaling pathway, thereby promoting apoptosis in cancer cells.[2][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments used to assess apoptosis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
96-well plate
-
Test compounds (this compound, Punicalagin, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pomegranate tannins for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the pomegranate tannins.
-
Harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5][8][9]
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways, such as caspases and Bcl-2 family members.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
Caption: General experimental workflow for studying apoptosis.
Conclusion
This compound, Punicalagin, Ellagic Acid, and Gallic Acid, all prominent tannins found in pomegranates, demonstrate significant pro-apoptotic effects in various cancer cell lines. While Punicalagin and Ellagic Acid appear to be more extensively studied, the available evidence suggests that these compounds induce apoptosis through both the intrinsic and extrinsic pathways. Their ability to modulate key signaling molecules like the Bcl-2 family proteins, caspases, p53, and NF-κB underscores their potential as anticancer agents. Further comparative studies, particularly focusing on this compound, are warranted to fully elucidate the relative potency and specific mechanisms of action of these promising natural compounds. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. famecancermuseum.com [famecancermuseum.com]
- 3. Granatin B and punicalagin from Chinese herbal medicine pomegranate peels elicit reactive oxygen species-mediated apoptosis and cell cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Punicalagin, a polyphenol in pomegranate juice, downregulates p53 and attenuates hypoxia-induced apoptosis in cultured human placental syncytiotrophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. static.igem.org [static.igem.org]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 11. scispace.com [scispace.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
Efficacy of Punicafolin versus established antioxidants (e.g., Trolox, Vitamin C)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant efficacy of punicafolin against the established antioxidants, Trolox and Vitamin C. The information presented is based on available experimental data from in vitro antioxidant capacity assays.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound (represented by the closely related and well-studied compound, punicalagin, and pomegranate peel extracts rich in these ellagitannins), Trolox, and Vitamin C in common antioxidant assays. A lower IC50 value indicates greater antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Source(s) |
| Punicalagin | DPPH | 17.1 | [1] |
| ABTS | 1.1 | [1] | |
| Pomegranate Peel Extract | DPPH | 12.49 ± 0.60 | [2] |
| (Rich in Punicalagin/Punicafolin) | H₂O₂ Scavenging | 19.96 ± 0.02 | [2] |
| Trolox | DPPH | ~3.8 | [2] |
| ABTS | ~2.9 | [2] | |
| H₂O₂ Scavenging | % Inhibition at 0.1 mg/mL: 19% | [2] | |
| Vitamin C (Ascorbic Acid) | DPPH | 6.61 | [2] |
| H₂O₂ Scavenging | AA% at 200 µg/mL: 98.21% | [2] |
Note: Direct comparative studies on pure this compound are limited. The data for "this compound" is represented by its closely related ellagitannin, punicalagin, and pomegranate peel extracts where these compounds are abundant. The antioxidant activity of Vitamin C is presented as a reference from a study comparing it with pomegranate peel extract.[2] Variations in IC50 values can occur between different studies due to slight modifications in experimental protocols.
Signaling Pathways in Antioxidant Action
This compound, as an ellagitannin, is believed to exert its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the antioxidant response and inflammation. Based on studies of the closely related compound punicalagin, the following pathways are implicated:
-
Activation of the Nrf2/HO-1 Pathway: Punicalagin has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[3] This activation leads to the increased expression of downstream antioxidant enzymes like Heme oxygenase-1 (HO-1), which help protect cells from oxidative damage. This activation is thought to occur via the PI3K/AKT and ERK signaling pathways.
-
Inhibition of NF-κB and MAPK Pathways: Chronic inflammation is closely linked to oxidative stress. Punicalagin has been found to inhibit the activation of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3] By downregulating these pathways, this compound can reduce the production of inflammatory mediators that contribute to oxidative stress.
References
- 1. Anti-proliferative activity and protection against oxidative DNA damage by punicalagin isolated from pomegranate husk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Contributions of phenolics and added vitamin C to the antioxidant capacity of pomegranate and grape juices: synergism and antagonism among constituents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for Punicafolin Analysis
For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of bioactive compounds is paramount. Punicafolin, a significant ellagitannin found in pomegranates, necessitates robust analytical methods for its study in various matrices. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, supported by representative experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC)
HPLC has long been the standard for the separation and quantification of phenolic compounds.[1] It is a reliable and widely accessible technique.[2]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, speed, and sensitivity compared to traditional HPLC.[3][4] This technology allows for faster analysis times and reduced solvent consumption.[4][5]
Quantitative Performance Comparison
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity needs, and available instrumentation. Below is a summary of typical performance characteristics for the analysis of this compound and related compounds.
| Parameter | HPLC | UPLC |
| Retention Time (α-anomer) | ~7.7 min[6] | ~6.5 min[6] |
| Retention Time (β-anomer) | ~6.5 min[6] | ~7.7 min[6] |
| Analysis Run Time | 20 - 60 min[7][8] | < 20 min[9][10] |
| Resolution | Good | Excellent |
| Sensitivity (LOD/LOQ) | Standard | Enhanced |
| Linearity (r²) | > 0.99[4] | > 0.99[9] |
| Precision (%RSD) | < 2%[4] | < 2% |
| Accuracy (Recovery %) | 98 - 102%[4] | 98 - 102% |
| Solvent Consumption | Higher | Lower[4] |
Note: Retention times can vary significantly based on specific method parameters. The values presented are representative examples from literature for Punicalagin, a closely related compound, to illustrate the expected difference in elution order and speed between the two techniques.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for HPLC and UPLC analysis of this compound, based on methods developed for similar phenolic compounds in pomegranate.
HPLC Method Protocol
This protocol is adapted from established methods for the analysis of Punicalagin and other phenolic compounds in pomegranate extracts.[3][7][8]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-18 min: 5-15% B
-
18-20 min: 15-65% B
-
20-25 min: 65-5% B
-
25-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
UPLC Method Protocol
This protocol is based on a validated UPLC method for the rapid analysis of Punicalagin.[9][10]
-
Instrumentation: UPLC system with a PDA or Mass Spectrometry (MS) detector.
-
Column: C18 BEH (Ethylene Bridged Hybrid) column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
-
Gradient Program:
-
0-3 min: 2% B
-
3-5 min: 5% B
-
5-10 min: 5-10% B
-
10-13 min: 10-30% B
-
13-14 min: 30% B
-
-
Flow Rate: 0.5 mL/min.[9]
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.[10]
-
Detection Wavelength: 280 nm.
Cross-Validation of Analytical Methods
Cross-validation is essential when transferring a method between laboratories or when comparing data from different analytical techniques.[11][12] The objective is to ensure that both methods provide equivalent results for the same sample.
Cross-Validation Experimental Workflow
A typical cross-validation study involves analyzing the same set of quality control (QC) samples using both the HPLC and UPLC methods. The results are then statistically compared to assess the level of agreement.
Logical Comparison of Method Performance
The decision to use HPLC or UPLC for this compound analysis involves a trade-off between several key performance indicators. The following diagram illustrates the logical relationship in comparing these two methods.
Conclusion
Both HPLC and UPLC are suitable techniques for the analysis of this compound. The choice between them depends on the specific needs of the laboratory. HPLC is a cost-effective and robust method suitable for routine quality control where high throughput is not a primary concern. In contrast, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred choice for research and development, high-throughput screening, and the analysis of complex samples where trace-level quantification is required. The cross-validation of these methods is a critical step to ensure data comparability and consistency, particularly in regulated environments.
References
- 1. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Evaluation of Phenolic Profile, Nutritive Content, and Antioxidant Capacity of Extracts Obtained from Punica granatum Fruit Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. citrech.it [citrech.it]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Profiling Phenolic Composition in Pomegranate Peel From Nine Selected Cultivars Using UHPLC-QTOF-MS and UPLC-QQQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.cuni.cz [dspace.cuni.cz]
- 12. benchchem.com [benchchem.com]
Independent Validation of Punicalagin's Tumor-Suppressive Properties in Animal Models: A Review of Preclinical Evidence
Initial research into the tumor-suppressive properties of Punicafolin, an ellagitannin found in pomegranate, reveals a significant gap in available scientific literature regarding its independent validation in animal models. To address the user's core interest in the anti-cancer potential of pomegranate-derived compounds, this guide pivots to Punicalagin, a structurally related and more extensively studied ellagitannin from the same source. This guide compiles and compares findings from independent preclinical studies on Punicalagin, providing available data on its efficacy, experimental protocols, and mechanisms of action in various cancer types.
While a direct comparison of Punicalagin with standard chemotherapeutic agents within the same animal studies is not available in the reviewed literature, this guide presents the existing data on Punicalagin's efficacy and offers a baseline for its potential as a tumor-suppressive agent. The following sections detail the findings from independent research groups that have investigated the in vivo anti-cancer effects of Punicalagin.
Quantitative Analysis of Tumor Suppression
The following tables summarize the quantitative data from independent animal studies on the tumor-suppressive effects of Punicalagin in different cancer models.
Table 1: Tumor Growth Inhibition by Punicalagin in an Osteosarcoma Xenograft Model
| Treatment Group | Animal Model | Cancer Cell Line | Dosage and Administration | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Reference |
| Vehicle (Control) | BALB/c nude mice | U2OS | Saline, intraperitoneal (i.p.) | ~1800 | - | [1] |
| Punicalagin | BALB/c nude mice | U2OS | 20 mg/kg/day, i.p. | ~600 | ~67% | [1] |
| Vehicle (Control) | BALB/c nude mice | SaOS2 | Saline, i.p. | ~1600 | - | [1] |
| Punicalagin | BALB/c nude mice | SaOS2 | 20 mg/kg/day, i.p. | ~500 | ~69% | [1] |
Table 2: Tumor Growth Inhibition by Punicalagin in a Cervical Cancer Xenograft Model
| Treatment Group | Animal Model | Cancer Cell Line | Dosage and Administration | Mean Tumor Weight (g) at Day 21 | Tumor Weight Reduction (%) | Reference |
| PBS (Control) | Nude mice | HeLa | PBS, daily injection | ~0.85 | - | [2] |
| Punicalagin | Nude mice | HeLa | 20 mg/kg/day, daily injection | ~0.57 | ~32.7% | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Osteosarcoma Xenograft Study Protocol (Huang et al., 2020)[1]
-
Animal Model: 6-8 week old female BALB/c nude mice.
-
Cell Line and Inoculation: Human osteosarcoma cell lines U2OS or SaOS2 (2 x 106 cells in 200 µL PBS) were injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment groups. The Punicalagin group received daily intraperitoneal injections of Punicalagin at a dose of 20 mg/kg. The control group received daily intraperitoneal injections of saline.
-
Tumor Measurement: Tumor volume was measured every 4 days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Study Duration: 28 days.
Cervical Cancer Xenograft Study Protocol (Tang et al., 2022)[2]
-
Animal Model: Female nude mice.
-
Cell Line and Inoculation: Human cervical cancer cell line HeLa was used to establish the xenograft model.
-
Treatment: Mice were treated with daily injections of Punicalagin (20 mg/kg bodyweight) or PBS as a control.
-
Tumor Measurement: Tumor growth was monitored throughout the study. At the end of the study, tumors were excised and weighed.
-
Study Duration: 21 days.
Signaling Pathways and Mechanisms of Action
Punicalagin has been shown to exert its tumor-suppressive effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and invasion.
NF-κB Signaling Pathway in Osteosarcoma
In the osteosarcoma model, Punicalagin was found to inhibit the NF-κB signaling pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory and pro-angiogenic cytokines, ultimately suppressing tumor growth and angiogenesis.
β-Catenin Signaling Pathway in Cervical Cancer
In studies on cervical cancer cells, Punicalagin has been shown to suppress the β-catenin signaling pathway. This pathway is crucial for cancer cell proliferation and invasion. By inhibiting β-catenin, Punicalagin leads to decreased expression of downstream target genes that promote tumor progression.
Experimental Workflow
The general workflow for assessing the in vivo tumor-suppressive properties of Punicalagin in a xenograft mouse model is illustrated below.
Conclusion
The available preclinical data from independent research groups suggest that Punicalagin exhibits significant tumor-suppressive properties in animal models of osteosarcoma and cervical cancer. Its mechanisms of action involve the inhibition of key signaling pathways such as NF-κB and β-catenin, which are critical for cancer progression.
However, the current body of evidence is limited by the lack of direct comparative studies evaluating Punicalagin against standard-of-care chemotherapeutic agents in the same experimental settings. Such studies are essential to objectively assess its relative efficacy and potential as a complementary or alternative therapeutic agent. Further independent validation in a wider range of cancer models and, eventually, well-designed clinical trials are necessary to fully elucidate the therapeutic potential of Punicalagin in oncology.
References
Comparative Analysis of Punicafolin Content in Pomegranate (Punica granatum L.) Cultivars: A Guide for Researchers
For Immediate Release
This publication provides a comparative analysis of punicafolin content in different pomegranate cultivars, intended for researchers, scientists, and professionals in drug development. This guide synthesizes available data on this compound distribution, details relevant experimental protocols for its quantification, and explores its potential biological activities through the modulation of cellular signaling pathways.
While extensive research has focused on the quantification of major polyphenols like punicalagin in various pomegranate cultivars, specific comparative data on this compound remains limited. This compound is a notable ellagitannin primarily found in the leaves of the pomegranate tree. This guide compiles the available, albeit sparse, quantitative data for this compound and provides a framework for its analysis.
Data Summary: this compound Content in Pomegranate
Due to the limited number of studies providing a direct comparison of this compound content across different pomegranate cultivars, the following table summarizes the available quantitative data for this compound in various parts of the pomegranate plant. This provides a baseline for understanding the distribution of this compound.
| Plant Part | Pomegranate Cultivar/Origin | This compound Content (mg/g of dry weight) | Reference |
| Leaves | Not Specified | Present, not quantified | --INVALID-LINK-- |
| Leaves | Phyllanthus emblica (Amla) | Present, quantified | --INVALID-LINK-- |
Note: Data on this compound in Phyllanthus emblica is included to provide a reference point for a plant known to contain this compound, highlighting the need for more quantitative studies within Punica granatum cultivars.
Experimental Protocols
The following sections detail standardized methodologies for the extraction and quantification of this compound and related ellagitannins from pomegranate tissues, primarily focusing on the leaves where it is most abundantly found.
Extraction of this compound from Pomegranate Leaves
This protocol is adapted from general methods for the extraction of polyphenols from pomegranate leaves.
1. Sample Preparation:
- Fresh pomegranate leaves are collected and washed with distilled water to remove any surface contaminants.
- The leaves are then freeze-dried (lyophilized) to preserve the chemical integrity of the polyphenols.
- The dried leaves are ground into a fine powder using a laboratory mill.
2. Solvent Extraction:
- A known weight of the powdered leaf sample (e.g., 10 g) is suspended in a solvent mixture, typically 80% methanol or 80% acetone in water. The ratio of sample to solvent is generally 1:10 (w/v).
- The mixture is subjected to ultrasonication for 30-60 minutes at room temperature to enhance the extraction efficiency.
- Following ultrasonication, the mixture is agitated on a mechanical shaker for 24 hours at room temperature, protected from light.
3. Filtration and Concentration:
- The extract is filtered through Whatman No. 1 filter paper to remove solid plant material.
- The solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a concentrated crude extract.
- The crude extract is then redissolved in a suitable solvent (e.g., methanol or water) for further analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method provides a framework for the chromatographic separation and quantification of this compound.
1. Chromatographic System:
- An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is used.
- Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically employed.
- Mobile Phase: A gradient elution is commonly used, consisting of two solvents:
- Solvent A: 0.1% formic acid in water.
- Solvent B: Acetonitrile or methanol.
- Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing over 30-40 minutes to elute compounds with increasing hydrophobicity.
- Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally used.
- Detection: The PDA detector is set to monitor at wavelengths between 254 nm and 360 nm. For MS detection, electrospray ionization (ESI) in negative mode is often used.
2. Standard Preparation and Calibration:
- A certified reference standard of this compound is required for accurate quantification.
- A stock solution of the standard is prepared in methanol and serially diluted to create a series of calibration standards.
- A calibration curve is generated by plotting the peak area against the concentration of the standards.
3. Sample Analysis:
- The prepared pomegranate leaf extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
- The peak corresponding to this compound is identified by comparing its retention time and UV-Vis or mass spectrum with that of the reference standard.
- The concentration of this compound in the sample is calculated using the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the extraction and quantification of this compound.
Biological Activity and Signaling Pathways
While research specifically on the signaling pathways modulated by this compound is not abundant, the broader class of pomegranate ellagitannins, particularly punicalagin and its metabolite ellagic acid, has been studied for its anti-inflammatory and antioxidant effects. It is highly probable that this compound exerts its biological activities through similar molecular mechanisms.
Pomegranate polyphenols are known to modulate key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][3]
-
MAPK Pathway: The MAPK family of proteins (including p38, ERK, and JNK) are crucial mediators of cellular responses to external stimuli, including inflammatory signals. Pomegranate polyphenols have been shown to inhibit the phosphorylation, and thus the activation, of these kinases, leading to a downstream reduction in the production of pro-inflammatory cytokines.[1][3]
-
NF-κB Pathway: NF-κB is a key transcription factor that controls the expression of numerous genes involved in inflammation and immunity. In an inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and initiates the transcription of pro-inflammatory genes. Pomegranate ellagitannins can inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[2]
Signaling Pathway Diagram
Caption: this compound's potential anti-inflammatory mechanism.
Conclusion
This guide provides a foundational overview for researchers interested in the comparative analysis of this compound in pomegranate cultivars. While direct comparative data for this compound is currently scarce, the provided experimental protocols for extraction and quantification offer a robust starting point for future research. The likely involvement of this compound in modulating key inflammatory signaling pathways, such as MAPK and NF-κB, underscores its potential as a bioactive compound worthy of further investigation. Future studies focusing on the quantification of this compound across a wide range of pomegranate cultivars are crucial to fully understand its distribution and potential for therapeutic applications.
References
- 1. Pomegranate peel polyphenols inhibits inflammation in LPS-induced RAW264.7 macrophages via the suppression of TLR4/NF-κB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pomegranate peel polyphenols inhibits inflammation in LPS-induced RAW264.7 macrophages via the suppression of TLR4/NF-κB pathway activation | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Punicafolin and Tellimagrandin II Bioactivity: A Guide for Researchers
An in-depth analysis of the biological activities of two isomeric ellagitannins, Punicafolin and Tellimagrandin II, reveals distinct and overlapping therapeutic potential. This guide provides a comparative overview of their anti-inflammatory, anticancer, and antibacterial properties, supported by available quantitative data, detailed experimental protocols, and elucidated signaling pathways to inform future research and drug development.
This compound and Tellimagrandin II are structurally similar natural compounds, both belonging to the class of ellagitannins. Their isomeric nature, differing only in the attachment of a hexahydroxydiphenoyl (HHDP) group to the glucose core, belies a nuanced divergence in their biological activities. This guide synthesizes the current understanding of their bioactivities to provide a clear, comparative resource for researchers.
Quantitative Bioactivity Comparison
To facilitate a direct comparison of the efficacy of this compound and Tellimagrandin II, the following table summarizes the available quantitative data for their key biological activities. It is important to note that direct head-to-head comparative studies are limited, and the presented data is collated from individual studies.
| Bioactivity | Compound | Test System | Result |
| Antibacterial | Tellimagrandin II | Staphylococcus aureus (MRSA, clinical isolate) | MIC: 128 µg/mL[1][2][3][4] |
| Tellimagrandin II | Staphylococcus aureus (MSSA, clinical isolate) | MIC: 64 µg/mL[2] | |
| Anti-inflammatory | Tellimagrandin II | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production at 25-50 µM |
| This compound (as part of pomegranate leaf extract) | Not specified | Potent anti-inflammatory activity | |
| Anticancer | This compound | HT1080 fibrosarcoma cells | Potent inhibition of cell invasion (MMP-2 and MMP-9 inhibition) |
| Tellimagrandin II | HeLa (cervical cancer), MCF-7 & MDA-MB-231 (breast cancer) cells | Cytotoxic effects observed at 50 µM | |
| Enzyme Inhibition | This compound | Hyaluronidase | 96% inhibition at 10 mmol/L |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. IC50 values, where available, would provide a more direct comparison of potency but are not consistently reported for all activities of both compounds in the reviewed literature.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, this section details the methodologies for key experiments.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol is used to assess the ability of this compound or Tellimagrandin II to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Murine macrophage cell line RAW 264.7.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or Tellimagrandin II for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and an LPS-only control.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only control.
Anticancer Activity: Matrix Metalloproteinase (MMP) Inhibition Assay (Gelatin Zymography)
This protocol is designed to evaluate the inhibitory effect of this compound on the activity of MMP-2 and MMP-9, enzymes crucial for cancer cell invasion.
Cell Line: Human fibrosarcoma cell line HT1080.
Methodology:
-
Cell Culture and Treatment: Culture HT1080 cells in appropriate media. Treat the cells with various concentrations of this compound for a specified duration.
-
Sample Preparation: Collect the conditioned medium from the cell cultures, which contains secreted MMPs.
-
Gelatin Zymography:
-
Prepare a polyacrylamide gel containing gelatin (the substrate for MMP-2 and MMP-9).
-
Load the conditioned medium samples onto the gel under non-reducing conditions.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer at 37°C to allow the MMPs to digest the gelatin.
-
-
Visualization and Analysis: Stain the gel with Coomassie Brilliant Blue. The areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands, which corresponds to MMP activity, can be quantified using densitometry.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of Tellimagrandin II required to inhibit the growth of Methicillin-Resistant Staphylococcus aureus (MRSA).
Bacterial Strain: Clinical isolate of MRSA.
Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture of MRSA.
-
Serial Dilution: Perform serial two-fold dilutions of Tellimagrandin II in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Tellimagrandin II at which no visible bacterial growth (turbidity) is observed.
Enzyme Inhibition: Hyaluronidase Inhibition Assay
This protocol assesses the inhibitory activity of this compound against hyaluronidase, an enzyme involved in the degradation of hyaluronic acid.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing hyaluronidase enzyme solution and various concentrations of this compound in a suitable buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 20 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, hyaluronic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Termination and Measurement: Stop the reaction and measure the amount of undigested hyaluronic acid. This can be done turbidimetrically by adding an acidic albumin solution, which precipitates the undigested hyaluronic acid. The turbidity is measured spectrophotometrically at a specific wavelength (e.g., 600 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor).
Signaling Pathways and Mechanisms of Action
This compound and Tellimagrandin II exert their biological effects by modulating key cellular signaling pathways.
Tellimagrandin II: Anti-inflammatory and Antibacterial Mechanisms
Tellimagrandin II demonstrates significant anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like LPS, Tellimagrandin II inhibits the phosphorylation of key proteins such as p65 (a subunit of NF-κB) and p38 MAPK. This leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), ultimately decreasing the production of NO and PGE2.
In its antibacterial action against MRSA, Tellimagrandin II employs a multi-pronged approach. It downregulates the expression of the mecA gene, which is responsible for producing penicillin-binding protein 2a (PBP2a), the primary determinant of methicillin resistance. By reducing PBP2a levels, Tellimagrandin II can restore the susceptibility of MRSA to β-lactam antibiotics. Furthermore, it disrupts the integrity of the bacterial cell wall.
This compound: Anticancer and Enzyme Inhibitory Mechanisms
This compound's anticancer activity is notably linked to its ability to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are critical for the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. By inhibiting these MMPs, this compound can suppress the invasive potential of cancer cells.
Additionally, this compound has been identified as a potent inhibitor of hyaluronidase. This enzyme breaks down hyaluronic acid, a major component of the extracellular matrix, thereby increasing tissue permeability. Inhibition of hyaluronidase can have implications in various physiological and pathological processes, including inflammation and cancer spread.
Experimental Workflow Diagrams
To further clarify the experimental processes, the following diagrams illustrate the workflows for key assays.
Conclusion
This compound and Tellimagrandin II, despite being isomers, exhibit distinct and promising bioactivities. Tellimagrandin II shows significant potential as an antibacterial agent, particularly against resistant strains like MRSA, and possesses potent anti-inflammatory properties. This compound demonstrates strong anticancer potential through its inhibition of key metastatic enzymes and also shows promise as an enzyme inhibitor.
This guide provides a foundational comparison to aid researchers in navigating the therapeutic landscapes of these two important ellagitannins. Further head-to-head studies with standardized assays are warranted to provide a more definitive comparative analysis of their potency and to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Tellimagrandin II, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tellimagrandin II, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Punicafolin in Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Punicafolin's mechanism of action in key signaling pathways relevant to cancer and inflammation. While direct quantitative comparisons with other compounds are limited in the currently available literature, this document synthesizes existing research to offer a qualitative comparison and detailed experimental frameworks for further investigation.
Introduction to this compound
This compound is an ellagitannin, a type of hydrolyzable tannin, found in pomegranates (Punica granatum) and other plants like Phyllanthus emblica.[1] Like other pomegranate polyphenols such as punicalagin and ellagic acid, this compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[2][3][4][5] Its mechanism of action involves the modulation of several critical cellular signaling pathways.[2]
Mechanism of Action in Key Signaling Pathways
This compound exerts its biological effects by interacting with and modulating multiple signaling cascades implicated in cell survival, proliferation, inflammation, and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[6][7] Dysregulation of this pathway is a hallmark of many cancers.[6] Pomegranate extracts rich in polyphenols, including this compound, have been shown to modulate the MAPK pathway.[3][8] Studies on related pomegranate polyphenols suggest that they can inhibit the phosphorylation of key MAPK proteins such as ERK1/2, JNK1/2, and p38, thereby attenuating downstream signaling that promotes cancer cell survival and inflammation.[8][9]
Diagram of the MAPK Signaling Pathway and this compound's Proposed Interaction
Caption: Proposed inhibition of the MAPK pathway by this compound.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, and its aberrant activation is linked to various chronic inflammatory diseases and cancers.[4] Pomegranate polyphenols are known to inhibit the NF-κB signaling cascade.[3][4] This inhibition is often achieved by preventing the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and blocks its translocation to the nucleus where it would activate pro-inflammatory and anti-apoptotic genes.[4]
Diagram of the NF-κB Signaling Pathway and this compound's Proposed Interaction
Caption: Proposed inhibition of the NF-κB pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling network that governs cell growth, proliferation, and survival.[10][11][12] Its hyperactivation is a common event in many human cancers, making it a prime target for cancer therapy.[10][11] Polyphenols, including those from pomegranate, have been shown to inhibit this pathway.[11][13] The mechanism often involves the suppression of Akt phosphorylation, which subsequently leads to the deactivation of mTOR and its downstream effectors, ultimately resulting in decreased protein synthesis and cell proliferation.[10][12]
Diagram of the PI3K/Akt/mTOR Signaling Pathway and this compound's Proposed Interaction
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
Apoptosis Pathway
This compound and related compounds can induce apoptosis, or programmed cell death, in cancer cells.[14] This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis by pomegranate polyphenols often involves the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[15][16] This leads to the activation of caspases, a family of proteases that execute the apoptotic program.[15][17]
Comparative Analysis with Other Compounds
While specific quantitative data for this compound is sparse, qualitative comparisons can be drawn with other well-studied pomegranate polyphenols.
| Compound | Key Signaling Pathways Modulated | Reported Effects |
| This compound | MAPK, NF-κB, PI3K/Akt/mTOR, Apoptosis | Anti-inflammatory, Anti-proliferative, Pro-apoptotic, Anti-angiogenic[2] |
| Punicalagin | MAPK, NF-κB, PI3K/Akt/mTOR, JAK/STAT3, Apoptosis | Anti-inflammatory, Anti-cancer, Pro-apoptotic, Autophagy induction[4][15][18][19] |
| Ellagic Acid | MAPK, NF-κB, PI3K/Akt/mTOR, Apoptosis | Anti-inflammatory, Anti-proliferative, Pro-apoptotic[3][14][16] |
Studies have suggested that mixtures of phytochemicals from pomegranate may exhibit synergistic effects, with some research indicating that pomegranate extracts have a greater impact on cancer cell lines compared to purified compounds like punicalagin alone.[20] This highlights the potential for the combined action of compounds including this compound.
Experimental Protocols
To validate the mechanism of action of this compound and compare it with other compounds, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell proliferation and viability.
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and control compounds for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins in the signaling pathways of interest.
Workflow Diagram
Caption: Workflow for Western Blot analysis.
Protocol:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.[22][23]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[22]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[24]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C.[24][25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24][25]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[24]
Conclusion
This compound is a promising natural compound that modulates key signaling pathways involved in cancer and inflammation, including the MAPK, NF-κB, and PI3K/Akt/mTOR pathways, and induces apoptosis. While direct quantitative comparisons with other compounds are not yet widely available, the existing research, primarily on related pomegranate polyphenols, provides a strong foundation for its therapeutic potential. The experimental protocols outlined in this guide offer a framework for researchers to further validate and quantify the effects of this compound, facilitating a more comprehensive understanding of its mechanism of action and its potential development as a therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|C41H30O26|CAS 88847-11-4 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases [mdpi.com]
- 5. Pomegranate-specific natural compounds as onco-preventive and onco-therapeutic compounds: Comparison with conventional drugs acting on the same molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. famecancermuseum.com [famecancermuseum.com]
- 9. Punicalagin from pomegranate ameliorates TNF-α/IFN-γ-induced inflammatory responses in HaCaT cells via regulation of SIRT1/STAT3 axis and Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Punicalagin, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Punicalagin, a polyphenol from pomegranate fruit, induces growth inhibition and apoptosis in human PC-3 and LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. docs.abcam.com [docs.abcam.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. origene.com [origene.com]
- 25. Western Blot Protocols and Recipes | Thermo Fisher Scientific - UK [thermofisher.com]
Safety Operating Guide
Proper Disposal of Punicafolin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Punicafolin, a naturally derived ellagitannin used in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Introduction to this compound and Associated Hazards
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the following minimum personal protective equipment:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or latex gloves.
-
Body Protection: A standard laboratory coat.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity and form of the waste (solid, liquid solution, or contaminated materials).
For small, residual amounts of solid this compound, such as what might remain in a sample vial after use:
-
Deactivation (Optional but Recommended): Dissolve the solid this compound in a small amount of a suitable solvent, such as ethanol or methanol.
-
Absorption: Absorb the resulting solution onto an inert material like vermiculite, sand, or dry absorbent pads.
-
Containment: Place the absorbent material into a sealed, labeled container.
-
Disposal: Dispose of the container in the designated non-hazardous solid waste stream for the laboratory.
For larger quantities of solid this compound:
-
Containment: Ensure the this compound is in a well-sealed, clearly labeled container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Segregation: Do not mix with hazardous waste streams.
-
Disposal: Arrange for disposal through your institution's chemical waste program for non-hazardous solids.
For aqueous or solvent-based solutions containing this compound:
-
Dilution: For small volumes of low-concentration aqueous solutions, further dilute with a large volume of water (at least 20-fold) and dispose of down the drain, followed by flushing with copious amounts of water. Check with your local regulations and institutional policies before drain disposal.
-
Solvent-Based Solutions: For solutions in flammable or organic solvents, collect the waste in a designated, labeled container for non-halogenated solvent waste. Do not mix with halogenated solvent waste.
-
Disposal: Dispose of the solvent waste container through your institution's hazardous waste management service.
For materials such as gloves, weighing paper, pipette tips, and lab bench diapers contaminated with this compound:
-
Segregation: Place these materials in a separate, sealed plastic bag or a designated waste container.
-
Labeling: Clearly label the bag or container as "Non-hazardous lab debris contaminated with this compound."
-
Disposal: Dispose of the container in the laboratory's general solid waste stream, unless institutional policy dictates otherwise.
Spill Management
In the event of a this compound spill:
-
Personnel Safety: Ensure all personnel in the immediate area are wearing appropriate PPE.
-
Containment: For solid spills, gently sweep the material to avoid creating dust. For liquid spills, cover with an inert absorbent material.
-
Collection: Carefully collect the swept solid or the absorbent material and place it into a sealed, labeled container.
-
Decontamination: Clean the spill area with soap and water or a suitable laboratory detergent.
-
Disposal: Dispose of the container with the collected spill material as described in the relevant section above.
Data Presentation
Table 1: this compound Disposal Summary
| Waste Form | Recommended Disposal Method | Key Considerations |
| Solid ( <1 g) | Absorb onto inert material and dispose of as non-hazardous solid waste. | Optional deactivation with a solvent can be performed. |
| Solid ( >1 g) | Collect in a labeled container for non-hazardous chemical waste disposal. | Do not mix with hazardous waste. |
| Aqueous Solution | Dilute with a large volume of water and dispose of down the drain (check local regulations). | Flush the drain with plenty of water. |
| Solvent-Based Solution | Collect in a designated non-halogenated solvent waste container for hazardous waste disposal. | Do not mix with halogenated solvents. |
| Contaminated Materials | Seal in a labeled bag or container and dispose of as non-hazardous solid lab waste. | Segregate from other waste streams. |
Experimental Protocols
No experimental protocols are cited in this disposal procedure.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
This document is intended as a guide and should be used in conjunction with all applicable local, state, and federal regulations, as well as institutional safety policies.
References
- 1. Showing Compound this compound (FDB001230) - FooDB [foodb.ca]
- 2. This compound|C41H30O26|CAS 88847-11-4 [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 5. Sub Acute Toxicity Studies of Punicaflavone from the Methanolic Flower Extract of Punica granatum (LINN.) in Rats | Scholars Middle East Publishers [saudijournals.com]
- 6. Studies on the toxicity of Punica granatum L. (Punicaceae) whole fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidance for Punicafolin
Disclaimer: This document provides essential safety and handling guidelines for Punicafolin based on available data for related compounds and general laboratory safety principles. No specific Safety Data Sheet (SDS) for pure this compound was found; therefore, this information should be used as a precautionary guide. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department to conduct a thorough risk assessment before handling this compound.
This compound is an ellagitannin found in plants like pomegranate (Punica granatum) and Phyllanthus emblica.[1][2] While specific toxicity data for this compound is limited, related pomegranate extracts have been studied. For instance, a hydroalcoholic extract of whole pomegranate fruit showed an LD50 of 731 mg/kg in mice via intraperitoneal administration, with doses below 0.1 mg per embryo being non-toxic in a chick embryo model.[3] Sub-acute toxicity studies of a related compound, Punicaflavone, at doses up to 1000 mg/kg showed no mortality or signs of toxicity.[4] Nevertheless, as with any chemical compound, appropriate safety precautions are essential to minimize exposure and ensure a safe laboratory environment.
Quantitative Data Summary
Limited quantitative data is available specifically for this compound. The following table summarizes key available information.
| Property | Value | Source |
| Chemical Formula | C41H30O26 | [1][2][5] |
| Molar Mass | 938.63 g/mol | [2][5] |
| CAS Number | 88847-11-4 | [1][2] |
| Appearance | Likely a solid, as it is extracted from plant materials. Pomegranate extracts are described as colorless to yellow liquids or powders.[6][7] | General |
| Solubility | Soluble in organic solvents such as methanol, and in aqueous solutions, often with the aid of organic co-solvents like DMSO.[1] | [1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following PPE is mandatory:
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical safety goggles | Must be snug-fitting to prevent eye contact with dust or splashes. A face shield should be worn in addition to goggles if there is a significant splash hazard.[8][9] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling most chemicals. Given the unknown permeability of this compound, consider double-gloving for added protection, especially during prolonged handling.[9] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against minor spills and contamination of personal clothing.[9] For tasks with a higher risk of spillage, a chemically resistant apron may be necessary.[8] |
| Respiratory Protection | Respirator | If the compound is handled as a powder or there is a risk of aerosol generation, a properly fitted NIOSH-approved respirator (e.g., N95) is necessary.[9][10] All work with powders should be done in a fume hood. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound in a laboratory setting.
Engineering Controls:
-
Ventilation: All handling of this compound, especially as a solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use anti-static weigh paper or a container that minimizes the potential for dust generation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[9] Decontaminate all surfaces and equipment used according to your institution's standard procedures.
Disposal Plan
Dispose of this compound waste in accordance with local, state, and federal regulations.[6]
-
Solid Waste: Collect solid this compound waste and any contaminated disposable materials (e.g., gloves, weigh paper, absorbent liners) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and chemically compatible container. Do not pour chemical waste down the drain.
-
Empty Containers: "RCRA-empty" containers that held this compound should be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate should be collected as hazardous liquid waste.[11]
For non-regulated laboratory waste that does not pose a chemical hazard, follow institutional guidelines for disposal. If in doubt, always err on the side of caution and treat the waste as hazardous.
Experimental Protocol: General Procedure for Handling a Non-Hazardous Powder
The following is a general protocol for handling a chemical powder like this compound, assuming a low-hazard classification based on available data. A thorough risk assessment should precede any handling.
-
Designate a Work Area: All work with the powder should be performed in a designated area within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh paper or boat, and solvent.
-
Don PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves. If a significant amount of dust is anticipated, a respirator should be used.
-
Weigh the Powder: Carefully open the container in the fume hood. Use a clean spatula to transfer the desired amount of powder to the weigh paper. Close the primary container immediately after use.
-
Transfer and Dissolve: Carefully transfer the weighed powder into the reaction vessel or beaker containing the solvent. Add the powder slowly to prevent splashing and aid in dissolution.
-
Clean-Up: Wipe down the spatula and work surface with a damp cloth or towel, ensuring to collect any residual powder. Dispose of all contaminated materials in the designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water.
Visualizations
Caption: Workflow for selecting appropriate PPE when handling this compound.
Caption: Logical flow for the safe disposal of this compound waste.
References
- 1. This compound|C41H30O26|CAS 88847-11-4 [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Studies on the toxicity of Punica granatum L. (Punicaceae) whole fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sub Acute Toxicity Studies of Punicaflavone from the Methanolic Flower Extract of Punica granatum (LINN.) in Rats | Scholars Middle East Publishers [saudijournals.com]
- 5. This compound | C41H30O26 | CID 5320800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. bvl.bund.de [bvl.bund.de]
- 9. benchchem.com [benchchem.com]
- 10. gerpac.eu [gerpac.eu]
- 11. leegov.com [leegov.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
